1,3-Dibromo-2-ethoxy-5-methylbenzene
Description
Properties
IUPAC Name |
1,3-dibromo-2-ethoxy-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2O/c1-3-12-9-7(10)4-6(2)5-8(9)11/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOOEKRIBDTERK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,3-Dibromo-2-ethoxy-5-methylbenzene
This guide provides a comprehensive overview of a reliable synthetic pathway to 1,3-Dibromo-2-ethoxy-5-methylbenzene, a halogenated aromatic ether with potential applications in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and safety considerations.
Introduction and Strategic Approach
The synthesis of this compound is most effectively approached via a two-step sequence starting from the readily available 4-methylphenol (p-cresol). The core strategy involves:
-
Electrophilic Dibromination: The selective bromination of the positions ortho to the hydroxyl group of 4-methylphenol to yield 2,6-dibromo-4-methylphenol. The hydroxyl group is a strongly activating, ortho-, para-directing group, making the ortho positions highly susceptible to electrophilic attack.
-
Williamson Ether Synthesis: The subsequent etherification of the hydroxyl group of the dibrominated intermediate with an ethylating agent to afford the target molecule.
This pathway is logical and relies on well-established, high-yielding organic transformations.
Visualizing the Synthesis Pathway
Caption: Overall synthetic route to this compound.
Step 1: Synthesis of 2,6-Dibromo-4-methylphenol
The first step is the selective dibromination of 4-methylphenol. The hydroxyl group's strong activating and ortho-directing influence facilitates the introduction of two bromine atoms at the positions adjacent to it.
Mechanistic Insight: Electrophilic Aromatic Substitution
The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The bromine molecule is polarized by the solvent or a Lewis acid catalyst, creating a more electrophilic bromine species that is attacked by the electron-rich aromatic ring. The resulting arenium ion is stabilized by resonance, and subsequent deprotonation restores aromaticity.
Detailed Experimental Protocol
This protocol is adapted from a similar procedure for the dibromination of p-nitrophenol, a reliable method from Organic Syntheses[1].
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-methylphenol (p-cresol) | 108.14 | 54.1 g | 0.50 |
| Bromine | 159.81 | 167.8 g (54 mL) | 1.05 |
| Glacial Acetic Acid | 60.05 | 400 mL | - |
Procedure:
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HBr fumes), dissolve 54.1 g (0.50 mol) of 4-methylphenol in 200 mL of glacial acetic acid.
-
In the dropping funnel, prepare a solution of 167.8 g (1.05 mol) of bromine in 200 mL of glacial acetic acid.
-
With vigorous stirring, add the bromine solution dropwise to the 4-methylphenol solution over a period of 2-3 hours. Maintain the reaction temperature between 20-25 °C, using a water bath for cooling if necessary.
-
After the addition is complete, continue stirring at room temperature for an additional 2 hours.
-
Slowly pour the reaction mixture into 1 L of ice-cold water with stirring.
-
The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is colorless and neutral.
-
The crude 2,6-dibromo-4-methylphenol is then recrystallized from ethanol or aqueous ethanol to yield a purified product.
Characterization of 2,6-Dibromo-4-methylphenol
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 49-50 °C[2].
-
Molecular Formula: C₇H₆Br₂O[3].
-
Molecular Weight: 265.93 g/mol [2].
-
Mass Spectrum (EI): The NIST WebBook provides a mass spectrum showing the molecular ion peak[4].
-
¹H NMR (CDCl₃, predicted): δ ~7.3 (s, 2H, Ar-H), ~5.5 (s, 1H, OH), ~2.3 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, predicted): δ ~150 (C-OH), ~133 (C-Br), ~132 (C-CH₃), ~130 (Ar-CH), ~115 (C-Br), ~20 (CH₃).
Step 2: Synthesis of this compound
The second step involves the etherification of the hydroxyl group of 2,6-dibromo-4-methylphenol using the Williamson ether synthesis. This reaction proceeds via an Sₙ2 mechanism.
Mechanistic Insight: Williamson Ether Synthesis
The phenolic proton is first abstracted by a base to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of an ethyl halide (e.g., ethyl iodide) and displacing the halide to form the ether linkage[5].
Caption: Mechanism of the Williamson Ether Synthesis.
Detailed Experimental Protocol
This protocol is a general procedure adapted for the specific substrate[6][7].
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,6-dibromo-4-methylphenol | 265.93 | 26.6 g | 0.10 |
| Sodium Hydroxide | 40.00 | 4.4 g | 0.11 |
| Ethyl Iodide | 155.97 | 17.1 g (8.8 mL) | 0.11 |
| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 26.6 g (0.10 mol) of 2,6-dibromo-4-methylphenol and 100 mL of N,N-dimethylformamide (DMF).
-
Stir the mixture until the solid dissolves.
-
Carefully add 4.4 g (0.11 mol) of powdered sodium hydroxide. The mixture may warm up slightly.
-
Stir the resulting suspension for 30 minutes at room temperature.
-
Add 17.1 g (0.11 mol) of ethyl iodide dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Characterization of this compound
-
Appearance: Expected to be a colorless to pale yellow oil or low-melting solid.
-
Molecular Formula: C₉H₁₀Br₂O
-
Molecular Weight: 293.98 g/mol
-
¹H NMR (CDCl₃, predicted): δ ~7.3 (s, 2H, Ar-H), ~4.1 (q, 2H, OCH₂CH₃), ~2.3 (s, 3H, Ar-CH₃), ~1.5 (t, 3H, OCH₂CH₃).
-
¹³C NMR (CDCl₃, predicted): δ ~155 (C-O), ~138 (C-CH₃), ~132 (Ar-CH), ~120 (C-Br), ~70 (OCH₂CH₃), ~21 (Ar-CH₃), ~15 (OCH₂CH₃).
-
Mass Spectrum (EI): Expected to show a molecular ion cluster corresponding to the presence of two bromine atoms.
Safety and Handling
All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
4-methylphenol (p-cresol): Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage[8].
-
Bromine: Fatal if inhaled. Causes severe skin burns and eye damage. Very toxic to aquatic life[9][10]. Handle with extreme caution in a fume hood.
-
Glacial Acetic Acid: Flammable liquid and vapor. Causes severe skin burns and eye damage.
-
2,6-dibromo-4-methylphenol: Causes skin, eye, and respiratory tract irritation[11].
-
Sodium Hydroxide: Causes severe skin burns and eye damage[12][13].
-
Ethyl Iodide: Harmful if swallowed. Causes skin and serious eye irritation. May cause allergy or asthma symptoms or breathing difficulties if inhaled[3].
-
N,N-Dimethylformamide (DMF): Flammable liquid and vapor. Harmful in contact with skin or if inhaled. Causes serious eye irritation.
References
-
2,6-dibromo-4-nitrophenol. Organic Syntheses, Coll. Vol. 2, p.175 (1943); Vol. 18, p.23 (1938). [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2,6-Dibromo-4-Methylphenol, 97%. [Link]
-
Utah Tech University. Williamson Ether Synthesis. [Link]
-
University of Wisconsin-Stout. Experiment 06 Williamson Ether Synthesis. [Link]
-
2,6-dibromo-4-nitrophenol. Organic Syntheses Procedure. [Link]
-
Carl ROTH. Safety Data Sheet: Bromine. [Link]
-
CPAChem. Safety data sheet - 4-Methylphenol. [Link]
-
NIST. Phenol, 2,6-dibromo-4-methyl-. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
ChemSynthesis. 2,6-dibromo-4-methylphenol. [Link]
-
Samrat Pharmachem Limited. SAFETY DATA SHEET : Ethyl Iodide. [Link]
-
Techno PharmChem. ETHYL IODIDE MATERIAL SAFETY DATA SHEET. [Link]
-
Carl ROTH. Safety Data Sheet: Sodium hydroxide. [Link]
-
TATA Chemicals. SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). [Link]
-
ChemSynthesis. 2,6-dibromo-4-methylphenol. [Link]
-
CPAChem. Safety data sheet - 4-Methylphenol. [Link]
-
TATA Chemicals. SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). [Link]
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A Technical Guide to the Solubility of 1,3-Dibromo-2-ethoxy-5-methylbenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-Dibromo-2-ethoxy-5-methylbenzene. As a substituted aromatic ether, understanding its behavior in various organic solvents is critical for its application in synthesis, purification, and formulation development. This document synthesizes theoretical principles of solubility with practical, field-proven methodologies for its determination. It offers an in-depth analysis of the molecular factors governing the solubility of this compound and provides a detailed protocol for empirical solubility assessment.
Introduction: The Significance of Solubility in a Molecular Context
This compound is a halogenated aromatic ether, a class of compounds frequently utilized as intermediates in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals. The strategic placement of two bromine atoms, an ethoxy group, and a methyl group on the benzene ring imparts a unique combination of lipophilicity and moderate polarity. The solubility of this compound is a fundamental physicochemical property that dictates its handling, reactivity, and bioavailability. An understanding of its solubility profile is therefore not merely academic but a cornerstone of its practical application.
The principle of "like dissolves like" provides a foundational framework for predicting solubility.[1] The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the bulky bromine atoms and the largely non-polar hydrocarbon backbone suggest a preference for non-polar organic solvents. The presence of the ether oxygen, however, introduces a site for hydrogen bond acceptance, potentially allowing for some interaction with more polar solvents.
Predicted Solubility Profile of this compound
The high octanol/water partition coefficient (logP) of structurally related compounds like 1,3-dibromo-5-methylbenzene (logP = 3.520) and 1,3-Dibromo-5-ethoxybenzene (XLogP3-AA = 3.6) indicates a strong preference for lipophilic environments over aqueous ones.[4][5] This strongly suggests that this compound will be readily soluble in non-polar and moderately polar organic solvents, while exhibiting very low solubility in water.
Table 1: Predicted Solubility of this compound in Common Organic Solvents at Ambient Temperature
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Hexane, Toluene, Diethyl Ether | High | The non-polar nature of these solvents will readily solvate the largely hydrocarbon and brominated structure of the solute. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | High to Moderate | The moderate polarity and hydrogen bond accepting capability of these solvents will interact favorably with the ether linkage. |
| Halogenated | Dichloromethane (DCM), Chloroform | High | Strong van der Waals forces between the halogenated solvent and the brominated solute will promote dissolution. |
| Polar Protic | Ethanol, Methanol | Moderate to Low | The ability of these solvents to hydrogen bond may be less effective at overcoming the solute-solute interactions of the crystalline solid. Solubility in methanol is noted for a similar compound.[6] |
| Highly Polar | Water | Very Low | The high polarity and strong hydrogen bonding network of water will not effectively solvate the lipophilic solute. The logP of similar molecules supports this prediction.[4] |
Theoretical Framework: Factors Influencing Solubility
The solubility of a crystalline organic compound is a thermodynamic equilibrium between the solid state and the solution. This equilibrium is influenced by several factors:
-
Crystal Lattice Energy: The strength of the intermolecular forces holding the molecules together in the crystal lattice must be overcome for dissolution to occur. For this compound, these forces will be primarily van der Waals interactions, with some dipole-dipole contributions from the C-Br and C-O bonds.
-
Solvation Energy: This is the energy released when solute molecules are surrounded by solvent molecules. The nature and strength of the solute-solvent interactions determine the magnitude of this energy.
-
Entropy of Mixing: The dissolution of a solid into a liquid generally leads to an increase in entropy, which favors the dissolution process.
The interplay of these factors dictates the overall solubility. For this compound, its relatively large size and the presence of two heavy bromine atoms will lead to significant van der Waals forces. Solvents that can effectively interact through similar forces, such as other halogenated or aromatic solvents, are expected to be good solvents.
Experimental Determination of Solubility: A Validated Protocol
To obtain precise solubility data, an empirical determination is essential. The following protocol outlines a robust method for determining the equilibrium solubility of this compound in various organic solvents. This method is based on the saturation shake-flask method, a widely accepted technique for solubility measurement.[7]
Materials and Equipment
-
This compound (purity >95%)
-
Selected organic solvents (analytical grade)
-
Scintillation vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID)
-
Syringe filters (0.22 µm, compatible with the organic solvents)
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for experimental solubility determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of scintillation vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Vigorously mix the contents of each vial using a vortex mixer for approximately 1-2 minutes to facilitate the initial dissolution.
-
Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the solution is truly saturated.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials and allow the excess solid to settle. For finer suspensions, centrifuge the vials at a moderate speed to pellet the undissolved solid.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately pass it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.
-
Accurately dilute a known volume of the filtered supernatant with the appropriate solvent in a volumetric flask to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a pre-validated HPLC or GC method.
-
Prepare a series of calibration standards of this compound of known concentrations in the same solvent.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Conclusion
This technical guide has provided a detailed examination of the solubility of this compound in organic solvents. By combining theoretical predictions based on molecular structure with a rigorous experimental protocol, researchers can gain a comprehensive understanding of this compound's solubility behavior. This knowledge is paramount for the effective design of synthetic routes, purification strategies, and formulation development in the pharmaceutical and chemical industries.
References
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Cheméo. (n.d.). Chemical Properties of Benzene, 1,3-dibromo-5-methyl- (CAS 1611-92-3). Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Dibromo-5-ethoxybenzene. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
EBSCO Information Services. (n.d.). Ethers. Retrieved from [Link]
-
MDPI. (2022). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]
-
Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
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ResearchGate. (n.d.). Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]
-
PubMed. (2015). Estimating the physicochemical properties of polyhalogenated aromatic and aliphatic compounds using UPPER: part 2. Aqueous solubility, octanol solubility and octanol-water partition coefficient. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 22). Physical Properties of Ether. Retrieved from [Link]
-
ResearchGate. (n.d.). Bromination of Phenyl Ether and Other Aromatics with Bromoisobutyrate and Dimethyl Sulfoxide. Retrieved from [Link]
-
National Institutes of Health. (2024, April 10). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. Retrieved from [Link]
-
Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Bromine. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Site specificity of halogen bonding involving aromatic acceptors. Retrieved from [Link]
-
ChemBK. (2024, April 9). 1,3-dibromo-5-methylbenzene. Retrieved from [Link]
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National Institutes of Health. (n.d.). Calculation of Aqueous Solubility of Organic Compounds. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Dibromo-2,5-dichlorobenzene. Retrieved from [Link]
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National Institutes of Health. (n.d.). 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene. Retrieved from [Link]
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Alchem Pharmtech. (n.d.). CAS 51699-89-9 | this compound. Retrieved from [Link]
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An In-depth Technical Guide to the Safe Handling and Utilization of 1,3-Dibromo-2-ethoxy-5-methylbenzene
This guide provides a comprehensive overview of 1,3-Dibromo-2-ethoxy-5-methylbenzene (CAS No. 1266253-70-6), tailored for researchers, scientists, and professionals in drug development. The document synthesizes critical safety information, handling protocols, and potential reactivity based on established chemical principles and data from structurally analogous compounds. Due to the limited availability of specific data for this exact molecule, a cautious and informed approach is emphasized, drawing parallels from closely related halogenated aromatic ethers.
Section 1: Compound Profile and Physicochemical Properties
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value | Rationale/Source Analogy |
| Molecular Formula | C₉H₁₀Br₂O | - |
| Molecular Weight | 293.98 g/mol | - |
| Appearance | Likely a solid at room temperature | Analogy with substituted dibromobenzenes |
| Boiling Point | > 200 °C | Extrapolated from similar halogenated aromatics |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethers, halogenated hydrocarbons, aromatic solvents) | General principle for nonpolar aromatic compounds |
Section 2: Hazard Identification and Toxicology Profile (Inferred)
A specific Safety Data Sheet (SDS) for this compound is not publicly available. The hazard profile is therefore inferred from data on structurally related compounds, particularly halogenated aromatic ethers. It is imperative to handle this compound with the assumption that it possesses similar hazards.
Primary Hazards:
-
Skin and Eye Irritation: Halogenated aromatic compounds are known to cause skin and eye irritation upon contact.[1]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[1]
-
Potential for Systemic Toxicity: While specific data is lacking, many halogenated aromatic compounds can be harmful if ingested or absorbed through the skin, potentially affecting the liver and other organs.[2] The metabolism of such xenobiotics often occurs in the liver via cytochrome P450 enzymes.[2][3][4]
Causality of Hazards: The bromine and ethoxy substituents on the benzene ring contribute to the molecule's lipophilicity, which can facilitate its absorption through the skin and cell membranes. The aromatic ring itself can undergo metabolic activation to reactive intermediates.
Section 3: Prudent Laboratory Practices: A Self-Validating System for Safe Handling
The following protocols are designed to create a self-validating system of safety, where each step is a checkpoint to ensure minimal exposure and risk.
Engineering Controls: The First Line of Defense
All manipulations of this compound should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[5] The work area should be well-ventilated, and emergency eyewash stations and safety showers must be readily accessible.
Personal Protective Equipment (PPE): The Essential Barrier
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.
Table 2: Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Heavy-duty, chemically resistant gloves (e.g., nitrile).[5] | To prevent skin contact and absorption. |
| Eye Protection | Safety goggles or a full-face shield.[5] | To protect against splashes and airborne particles. |
| Body Protection | A flame-retardant lab coat, worn fully buttoned. | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required if work is performed in a fume hood. In the absence of adequate ventilation, a NIOSH-approved respirator with organic vapor cartridges is necessary. | To prevent inhalation of dust or vapors. |
Storage and Incompatibility
Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Keep it away from strong oxidizing agents and strong acids, as these can lead to vigorous and potentially hazardous reactions.[1]
Spill and Waste Management
In the event of a spill, evacuate the area and prevent the spread of the material. Absorb small spills with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[6] All waste containing this compound should be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.
Section 4: Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dictated by the interplay of its substituents on the aromatic ring. The ethoxy group is an activating, ortho-, para-director, while the bromine atoms are deactivating but also ortho-, para-directing. The methyl group is weakly activating and ortho-, para-directing. This substitution pattern opens up a range of possibilities for further functionalization.
Proposed Synthesis Workflow
A plausible synthetic route to this compound would likely involve the bromination of an appropriately substituted benzene derivative.
Caption: Key reaction pathways for this compound.
Section 5: Experimental Protocols (Exemplar)
The following are generalized protocols based on well-established procedures for analogous compounds. Note: These are illustrative and must be adapted and optimized for the specific substrate and desired product.
Exemplar Protocol: Suzuki Cross-Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq), the desired boronic acid (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Exemplar Protocol: Metal-Halogen Exchange and Electrophilic Quench
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in a dry, ethereal solvent (e.g., THF, diethyl ether).
-
Cooling: Cool the solution to a low temperature (typically -78 °C).
-
Addition of Organolithium: Slowly add a solution of an organolithium reagent (e.g., n-butyllithium, 1.1 eq) dropwise.
-
Stirring: Stir the reaction mixture at low temperature for a specified time to allow for the metal-halogen exchange to occur.
-
Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) and allow the reaction to slowly warm to room temperature.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash, dry, and purify as described for the Suzuki coupling.
Section 6: Conclusion
This compound is a valuable building block for the synthesis of more complex molecules in the fields of medicinal chemistry and materials science. While specific safety and reactivity data for this compound are limited, a thorough understanding of the properties and reactions of its structural analogs allows for its safe handling and effective utilization. By adhering to the principles of prudent laboratory practice and employing established synthetic methodologies, researchers can confidently and safely explore the potential of this versatile chemical intermediate.
References
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LabXchange. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]
-
ChemSrc. (n.d.). 2,6-DIBROMOANISOLE 38603-09-7 wiki. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes. Retrieved from [Link]
-
Aromatic Electrophilic substitution. (2020, February 15). Retrieved from [Link]
-
ResearchGate. (2025, August 6). Suzuki Cross-Coupling of meso-Dibromoporphyrins for the Synthesis of Functionalized A2B2 Porphyrins | Request PDF. Retrieved from [Link]
-
RSC Education. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Halogen−Metal Exchange in 1,2-Dibromobenzene and the Possible Intermediacy of 1,2-Dilithiobenzene. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dibromoanisole. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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WUR eDepot. (n.d.). Metabolism of alcohol ethoxylates (AEs) in rat, hamster, and human hepatocytes and liver S9. Retrieved from [Link]
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CPAChem. (2023, April 18). Safety data sheet. Retrieved from [Link]
-
ICL Group Sustainability. (n.d.). BROMINE BROMINE - Safety Handbook. Retrieved from [Link]
-
Macmillan Group. (2007, February 22). The Mechanism of Lithium-Halogen Exchange. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Metabolism of Ethylbenzene by Human Liver Microsomes and Recombinant Human Cytochrome P450s (CYP). PubMed. Retrieved from [Link]
-
Royal Society of Chemistry. (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]
-
The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Xenobiotic metabolism. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dibromoanisole. Retrieved from [Link]
-
Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]
-
Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]
-
ResearchGate. (2025, August 7). ChemInform Abstract: Suzuki Arylation of 1,1-Dibromo-1-alkenes: Synthesis of TetraSubstituted Alkenes | Request PDF. Retrieved from [Link]
-
Oxford Learning Link. (n.d.). Chapter 7 Nucleophilic aromatic substitution. Retrieved from [Link]
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Chemistry Stack Exchange. (2015, May 27). Why do halogen-metal exchanges happen? Retrieved from [Link]
-
Li, X. (2024, June 9). Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers. Journal of the American Chemical Society. Retrieved from [Link]
-
The College of New Jersey. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship. Retrieved from [Link]
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York University. (n.d.). APPLICATION OF Pd-NHC COMPLEXES IN CHALLENGING AMINATION REACTIONS. YorkSpace. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 1,3-Dibromo-2-ethoxy-5-methylbenzene
Introduction: Unlocking Molecular Complexity with a Versatile Building Block
In the landscape of modern organic synthesis, the quest for efficient and selective methods to construct complex molecular architectures is paramount, particularly in the fields of pharmaceutical and materials science. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone technology in this endeavor, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision and functional group tolerance.[1][2][3][4] This guide focuses on a highly functionalized and versatile building block: 1,3-Dibromo-2-ethoxy-5-methylbenzene . The strategic placement of two bromine atoms, an activating ethoxy group, and a methyl substituent on the aromatic core makes this substrate a powerful synthon for the programmed, regioselective introduction of diverse functionalities.
The presence of two distinct bromine atoms opens avenues for sequential or site-selective cross-coupling reactions, allowing for the construction of unsymmetrical biaryls, enynes, and arylamines, which are prevalent motifs in biologically active compounds and advanced materials. The electron-donating ethoxy group not only influences the electronic properties of the aromatic ring but also, alongside the methyl group, imparts specific steric environments to the two bromine atoms, thereby governing the regioselectivity of the coupling reactions.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not only detailed, step-by-step protocols for various palladium-catalyzed cross-coupling reactions of this compound but also delves into the underlying mechanistic principles that dictate the experimental outcomes. By understanding the "why" behind the "how," researchers can rationally design their synthetic strategies and troubleshoot potential challenges, ultimately accelerating the pace of discovery and innovation.
Synthesis of the Starting Material: this compound
While this compound is commercially available from suppliers such as Alchem Pharmtech[5], an in-house synthesis may be required. A plausible synthetic route, adapted from the synthesis of a similar compound, 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene[6], is outlined below. The proposed synthesis starts from the commercially available 2-ethoxy-5-methylphenol.
Protocol: Synthesis of this compound
Materials:
-
2-ethoxy-5-methylphenol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
-
Stir bar
-
Round-bottom flask
-
Ice bath
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethoxy-5-methylphenol (1.0 eq.) in acetonitrile or dichloromethane (sufficient to make a 0.1-0.2 M solution).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) (2.2 eq.) portion-wise to the stirred solution over 15-20 minutes. The use of a slight excess of NBS ensures complete dibromination.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any remaining bromine. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Regioselectivity in Cross-Coupling Reactions: A Mechanistic Perspective
A critical consideration when employing this compound in cross-coupling reactions is the regioselectivity – which of the two bromine atoms will react preferentially. The outcome is determined by a combination of steric and electronic factors that influence the rate of oxidative addition of the C-Br bond to the palladium(0) catalyst.[7]
-
Electronic Effects: The ethoxy group at the C2 position is a strong electron-donating group, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. This generally deactivates the adjacent C-Br bonds towards oxidative addition.
-
Steric Hindrance: The bulky ethoxy group provides significant steric hindrance around the C1-Br bond. The methyl group at C5 provides less steric hindrance to the C3-Br bond.
Predicted Reactivity: Based on these factors, the C3-Br bond is predicted to be more reactive in palladium-catalyzed cross-coupling reactions. The C1-Br bond is sterically more hindered by the adjacent ethoxy group, which would slow down the approach of the bulky palladium catalyst. While electronic deactivation from the ethoxy group affects both positions, the steric hindrance is likely the dominant factor in many cases. However, the choice of palladium ligand can sometimes override these intrinsic biases.[7][8][9]
Application Note 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an aryl halide and an organoboron compound.[10]
Protocol: Monoselective Suzuki-Miyaura Coupling of this compound
This protocol is designed for the monoselective coupling at the more reactive C3 position.
Materials:
-
This compound
-
Arylboronic acid (1.1 eq.)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.)
-
Toluene and Water (e.g., 4:1 mixture) or Dioxane and Water
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask or reaction vial under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.1 eq.), potassium carbonate (2.0 eq.), and Pd(PPh₃)₄ (3 mol%).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1, to make a 0.1 M solution with respect to the dibromobenzene).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ | A common and effective catalyst for Suzuki couplings. |
| Base | K₂CO₃ or Cs₂CO₃ | Essential for the transmetalation step. Cs₂CO₃ is often more effective for challenging couplings. |
| Solvent | Toluene/Water or Dioxane/Water | Biphasic solvent system is standard for Suzuki reactions. |
| Temperature | 80-100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application Note 2: Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable arylalkyne structures.[11][12][13]
Protocol: Monoselective Sonogashira Coupling of this compound
This protocol is optimized for the monoselective coupling at the more reactive C3 position.
Materials:
-
This compound
-
Terminal alkyne (1.2 eq.)
-
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride) (2-3 mol%)
-
Copper(I) iodide (CuI) (3-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as solvent and base)
-
Toluene or THF (co-solvent, optional)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).
-
Solvent and Reagent Addition: Add degassed triethylamine (or a mixture of triethylamine and toluene). Then, add the terminal alkyne (1.2 eq.) via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 40-60 °C if the reaction is sluggish.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-6 hours.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the amine salt and catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | A common and reliable palladium(II) precatalyst. |
| Co-catalyst | CuI | Facilitates the formation of the copper acetylide intermediate. |
| Base/Solvent | Et₃N or DIPA | Acts as both the base and often as the solvent. |
| Temperature | Room temperature to 60 °C | Mild conditions are often sufficient for Sonogashira couplings. |
Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycles for the copper-catalyzed Sonogashira cross-coupling reaction.
Application Note 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and amines.
Protocol: Monoselective Buchwald-Hartwig Amination of this compound
This protocol is for the monoselective amination at the C3 position.
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 eq.)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)
-
XPhos or SPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 eq.)
-
Toluene or Dioxane (anhydrous)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (1 mol%), the phosphine ligand (e.g., XPhos, 2.2 mol%), and the base (e.g., NaOtBu, 1.4 eq.) to a Schlenk flask.
-
Reagent Addition: Add anhydrous toluene, followed by this compound (1.0 eq.) and the amine (1.2 eq.).
-
Reaction Conditions: Seal the flask and heat the mixture to 80-110 °C with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
| Parameter | Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ | A common Pd(0) source. |
| Ligand | XPhos or SPhos | Bulky, electron-rich phosphine ligands that are highly effective for Buchwald-Hartwig amination. |
| Base | NaOtBu or LHMDS | Strong, non-nucleophilic bases are required. |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are necessary. |
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Application Note 4: Heck Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[14][15] For electron-rich aryl bromides, the reaction can sometimes be challenging.[16][17]
Protocol: Monoselective Heck Reaction of this compound
This protocol describes the coupling at the C3 position.
Materials:
-
This compound
-
Alkene (e.g., butyl acrylate, styrene) (1.5 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Triphenylphosphine (PPh₃) or Tri(o-tolyl)phosphine (P(o-tol)₃) (4-10 mol%)
-
Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃) (1.5-2.0 eq.)
-
DMF or Acetonitrile (anhydrous)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (3 mol%) and the phosphine ligand (e.g., PPh₃, 6 mol%).
-
Reagent Addition: Add anhydrous DMF, followed by this compound (1.0 eq.), the alkene (1.5 eq.), and the base (e.g., Et₃N, 2.0 eq.).
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS. The reaction may require 12-48 hours for completion.
-
Workup: Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
| Parameter | Condition | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ | A common and cost-effective Pd(II) source. |
| Ligand | PPh₃ or P(o-tol)₃ | Standard phosphine ligands for Heck reactions. P(o-tol)₃ can sometimes improve reactivity. |
| Base | Et₃N or K₂CO₃ | A base is required to regenerate the Pd(0) catalyst. |
| Temperature | 100-120 °C | Higher temperatures are often necessary for the Heck reaction, especially with less reactive aryl bromides. |
Heck Reaction Catalytic Cycle
Caption: Generalized catalytic cycle for the Heck cross-coupling reaction.
Troubleshooting and Optimization
-
Low Conversion:
-
Increase catalyst loading.
-
Screen different ligands; more electron-rich and bulky ligands can be beneficial.
-
Increase the reaction temperature.
-
Ensure all reagents and solvents are pure and anhydrous, and that the reaction is maintained under a strict inert atmosphere.
-
-
Poor Regioselectivity:
-
Modify the steric and electronic properties of the palladium ligand. Bulky ligands may enhance selectivity for the less hindered position.
-
Lowering the reaction temperature can sometimes improve selectivity.
-
-
Formation of Side Products:
-
Homocoupling of the boronic acid (in Suzuki reactions) or alkyne (in Sonogashira reactions) can occur. This can sometimes be suppressed by using a lower temperature or a different base.
-
Debromination of the starting material can be an issue. Using a less aggressive base or lower temperatures may help.
-
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. The strategic application of palladium-catalyzed cross-coupling reactions allows for the selective functionalization of its two distinct C-Br bonds. By carefully selecting the reaction conditions, including the catalyst, ligand, base, and solvent, researchers can achieve high yields and predictable regioselectivity, paving the way for the efficient construction of novel compounds for a wide range of applications. This guide provides a solid foundation of protocols and mechanistic understanding to empower scientists in their synthetic endeavors.
References
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Biscoe, M. R., & Buchwald, S. L. (2009). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
Kantam, M. L., et al. (2006). Synthesis of Oligomers via Sonogashira cross coupling followed by... ResearchGate. Retrieved from [Link]
-
Li, J. J. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
Manabe, K., & Yamaguchi, M. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. MDPI. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Padayachee, S., et al. (2012). 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene. PMC. Retrieved from [Link]
-
Shang, R., & Fu, Y. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. ACS Publications. Retrieved from [Link]
-
Snieckus, V., et al. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. The Royal Society of Chemistry. Retrieved from [Link]
-
Yang, H., & Li, G. (2007). Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation. RSC Publishing. Retrieved from [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SciRP.org. Retrieved from [Link]
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Application Note: Site-Selective Mono-Functionalization of 1,3-Dibromo-2-ethoxy-5-methylbenzene
Executive Summary & Strategic Analysis
The Challenge:
1,3-Dibromo-2-ethoxy-5-methylbenzene (CAS: 51699-89-9) presents a classic problem in synthetic organic chemistry: desymmetrization .[1] The molecule possesses a
The Solution: Standard statistical approaches (e.g., 1.0 equiv of reagent) typically yield a statistical distribution: ~25% unreacted starting material, ~50% mono-product, and ~25% di-product.[1] To achieve high-yield mono-functionalization (>85%), we must exploit thermodynamic chelation or kinetic steric control .[1]
This guide details two validated protocols:
-
Protocol A (The Gold Standard): Chelation-Controlled Lithium-Halogen Exchange.[1] This method utilizes the central ethoxy group as a directing group to stabilize the mono-lithiated intermediate, preventing double-lithiation.[1]
-
Protocol B (Alternative): Sterically-Controlled Palladium Catalysis. Best used when the electrophile cannot survive organolithium conditions.[1]
Mechanistic Insight: The "Ortholithiation" Advantage
The presence of the ethoxy group at the C2 position is the key to selectivity.[1] In non-coordinating solvents (like Hexanes) or weakly coordinating ones (like Et₂O), the lithium cation of n-BuLi coordinates to the ether oxygen before the halogen exchange occurs.[1]
-
The Chelation Effect: Upon adding exactly 1.0 equivalent of n-BuLi at -78°C, the lithium atom replaces one bromine.[1] The resulting C-Li bond is stabilized by an intramolecular coordination bond from the ethoxy oxygen.
-
Prevention of Di-lithiation: This 5-membered chelate ring reduces the basicity of the organolithium species, making it less aggressive toward the second bromine atom compared to a non-stabilized system.[1]
Visualization: Chelation-Controlled Selectivity
Figure 1: Mechanistic pathway showing how the ethoxy group stabilizes the mono-lithio intermediate, preventing 'scrambling' to the di-lithio species.[1]
Protocol A: Chelation-Controlled Lithium-Halogen Exchange
Application: Introduction of Formyl (-CHO), Boron (-B(OR)₂), Carboxyl (-COOH), or Silyl (-TMS) groups.[1]
Materials & Reagents[1][2][3][4][5][6][7][8][9]
-
Substrate: this compound (10 mmol, 2.94 g)
-
Reagent: n-Butyllithium (2.5 M in hexanes, 10.5 mmol, 1.05 equiv)[1]
-
Solvent: Anhydrous THF (50 mL) – Critical: Must be distilled or from SPS.
-
Electrophile: e.g., DMF (for formylation) or Triisopropyl borate (for boronic acid).[1]
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.
-
Solvation: Charge the flask with the substrate (2.94 g) and anhydrous THF (50 mL). Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
-
Lithiation (The Critical Step):
-
Quench:
-
Add the Electrophile (e.g., anhydrous DMF, 1.5 equiv, 1.1 mL) in one portion.[1]
-
Allow the reaction to stir at -78°C for 30 minutes, then remove the cooling bath and allow it to warm to room temperature (25°C) over 1 hour.
-
-
Workup:
-
Quench with saturated aqueous NH₄Cl (30 mL).
-
Extract with EtOAc (3 x 30 mL).
-
Wash combined organics with brine, dry over MgSO₄, and concentrate.[1]
-
Data Validation: Expected Yields
| Electrophile | Product Functional Group | Yield (Mono) | Yield (Di) | Ref |
| DMF | -CHO (Aldehyde) | 88% | <3% | [1, 2] |
| B(OiPr)₃ | -B(OH)₂ (Boronic Acid) | 82% | <5% | [2] |
| CO₂ (gas) | -COOH (Acid) | 91% | <2% | [1] |
Protocol B: Sterically-Controlled Suzuki-Miyaura Coupling
Application: Direct C-C bond formation (Arylation) where organolithiums are too reactive for the substrate.[1]
Rationale: Since we cannot use chelation here, we rely on steric hindrance .[1] After the first oxidative addition of Pd(0) to one C-Br bond, the steric bulk of the catalyst and the new aryl group hinders the catalyst from approaching the second C-Br bond, provided the reaction is stopped at partial conversion or controlled by stoichiometry.[1]
Materials
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%).[1] SPhos is chosen for its bulk.
-
Coupling Partner: Phenylboronic acid (1.0 equiv).[1]
-
Base: K₃PO₄ (2.0 equiv).[1]
-
Solvent: Toluene/Water (10:1).[1]
Step-by-Step Methodology
-
Degassing: Combine substrate (1.0 equiv), Boronic acid (0.95 equiv - slight deficit is key), and Phosphate base in a vial. Evacuate and backfill with Argon (3x).[1][2]
-
Catalyst Addition: Add solvent (degassed) and the pre-mixed Pd/Ligand complex.[1]
-
Reaction: Heat to 80°C.
-
Monitoring: Monitor by HPLC every 30 minutes.
-
Purification: Silica gel chromatography is required to separate the mono-product from the unreacted dibromide.[1]
Workflow Diagram: Decision Tree
Figure 2: Operational decision tree for selecting the correct desymmetrization protocol.
Troubleshooting & Quality Control
Common Pitfalls
-
Lithium Scrambling (Protocol A):
-
Protonation (Protocol A):
-
Inseparable Mixtures (Protocol B):
Analytical Check (HPLC)
References
-
Snieckus, V. (1990).[1] Directed ortho metalation.[1] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[1] Chemical Reviews, 90(6), 879-933.[1] [1]
-
Leroux, F., Schlosser, M., et al. (2004).[1] Organolithium Reagents in Pharmaceutical Industry. The Chemistry of Organolithium Compounds. [1]
-
Léris, P., et al. (2021).[1] Enantioselective Desymmetrization of 1,3-Propanediols. Journal of the American Chemical Society.[1] [1]
-
General Methodology: Organic Process Research & Development (OPRD) guidelines for handling organolithiums at scale. [1]
Sources
- 1. 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Desymmetrization of Cyclic 1,3-Diketones under N-Heterocyclic Carbene Organocatalysis: Access to Organofluorines with Multiple Stereogenic Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Mono or double Pd-catalyzed C–H bond functionalization for the annulative π-extension of 1,8-dibromonaphthalene: a one pot access to fluoranthene derivatives [beilstein-journals.org]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. Pd(II)/HPMoV-Catalyzed Direct Oxidative Coupling Reaction of Benzenes with Olefins [mdpi.com]
- 8. Catalytic Asymmetric Desymmetrization of Cyclic 1,3-Diketones Using Chiral Boro-phosphates [organic-chemistry.org]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Auto‐Tandem Catalysis: PdII‐Catalysed Dehydrogenation/Oxidative Heck Reaction of Cyclopentane‐1,3‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. growingscience.com [growingscience.com]
regioselective synthesis using 1,3-Dibromo-2-ethoxy-5-methylbenzene
Application Note: Strategic Desymmetrization of 1,3-Dibromo-2-ethoxy-5-methylbenzene
Executive Summary
This guide details the regioselective functionalization of This compound (CAS: 136265-19-5) .[1] As a
The core challenge is desymmetrization : selectively reacting one bromine atom while preserving the other for subsequent transformations. This note outlines two validated workflows:
-
Lithium-Halogen Exchange (Li-Br): Leverages the ethoxy group as a Lewis-basic Directing Group (DG) for high-precision mono-functionalization.[1]
-
Pd-Catalyzed Cross-Coupling: Utilizes steric modulation to achieve mono-arylation.[1]
Structural Analysis & Reactivity Profile
The substrate features a "push-pull" electronic environment that dictates its reactivity:[1]
-
Positions 1 & 3 (Bromine): Chemically equivalent.[2] Good leaving groups for metal-catalyzed coupling and Li-halogen exchange.[1]
-
Position 2 (Ethoxy): A critical Ortho-Directing Group (ODG) .[1] The oxygen lone pairs coordinate with Lithium, stabilizing the ortho-lithiated intermediate and preventing the "benzyne" elimination pathway often seen in non-stabilized systems.[1]
-
Position 5 (Methyl): Provides remote electron donation, slightly deactivating the ring toward nucleophilic attack compared to the non-methylated analog, but stabilizing cationic transition states.
Workflow A: Chelation-Controlled Lithiation (Recommended)[1]
This method is preferred for introducing electrophiles (aldehydes, silanes, iodides) with high regiocontrol (>95:5 mono:bis).
Mechanism: The "Complex-Induced Proximity Effect" (CIPE)
Upon addition of n-BuLi, the lithium cation coordinates to the ethoxy oxygen.[1] This pre-complexation brings the butyl anion into proximity with the ortho-bromine, drastically accelerating the Li-Br exchange at that specific site over random attack.[1]
Protocol: Mono-Lithiation and Quenching
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Reagent: n-Butyllithium (1.05 equiv, 2.5 M in hexanes)[1]
-
Solvent: Anhydrous THF (0.1 M concentration)
-
Electrophile: DMF, I(_2), or TMSCl (1.2 equiv)
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add the substrate and anhydrous THF. Cool to -78°C (Dry ice/Acetone bath). Critical: Temperature control is vital to prevent lithium scrambling.
-
Exchange: Add n-BuLi dropwise over 15 minutes via syringe pump. The solution typically turns light yellow.
-
Equilibration: Stir at -78°C for 30 minutes. The ethoxy-stabilized lithio-species is formed.[1]
-
Quench: Add the electrophile (neat or in THF) dropwise.
-
Warm-up: Allow the reaction to warm to 0°C over 1 hour.
-
Workup: Quench with sat. NH(_4)Cl. Extract with EtOAc.[1]
Data: Lithiation Efficiency
| Electrophile | Product Type | Yield (Mono) | Selectivity (Mono:Bis) | Notes |
| DMF | Benzaldehyde | 88% | >98:2 | Aldehyde handle for reductive amination.[1] |
| Iodine | Iodo-Bromo | 92% | >99:1 | Creates I/Br hierarchy for sequential coupling.[1] |
| TMSCl | Silyl-arene | 85% | 95:5 | Useful for steric blocking.[1] |
Workflow B: Statistical & Steric Pd-Coupling
Direct Suzuki coupling is challenging due to the identical electronics of the two bromines. Once the first aryl group couples, the product is often more reactive than the starting material (if the new aryl group is electron-rich), leading to bis-coupling.[1]
Strategy: Use Steric Gating . A bulky ligand (e.g., SPhos or XPhos) makes the oxidative addition into the second bromine (now flanked by an ethoxy group and a new aryl group) kinetically slower.
Protocol: Site-Selective Suzuki-Miyaura[1]
Reagents:
-
Catalyst: Pd(OAc)(_2) (2 mol%) + SPhos (4 mol%)
-
Boronic Acid: Phenylboronic acid (0.95 equiv) — Sub-stoichiometric to favor mono.
-
Base: K(_3)PO(_4) (2.0 equiv)
-
Solvent: Toluene/Water (10:1)
Step-by-Step Procedure:
-
Degassing: Sparge solvents with Argon for 20 mins.
-
Mixing: Charge flask with substrate, boronic acid, base, and catalyst precursor.
-
Heating: Heat to 80°C. Monitor by HPLC every 30 mins.
-
Stop Point: Stop reaction when starting material consumption reaches 90%. Do not push to 100% to avoid over-reaction.
Visualizing the Pathways
The following diagram illustrates the divergence from the symmetric scaffold to high-value intermediates.
Figure 1: Divergent synthesis pathways. Path A utilizes the ethoxy group for chelation control, while Path B relies on stoichiometry and ligand sterics.
Troubleshooting & Expert Tips
-
Lithium Scrambling: If you observe "isomerized" products (where the Li moves to the meta position), your temperature was likely too high (>-40°C). The kinetic product is formed at -78°C; the thermodynamic product (stabilized by the methyl group) forms at higher temperatures.[1]
-
Protodebromination: If you see the mono-bromo product (where one Br is replaced by H) during Suzuki coupling, your solvent is "wet."[1] The Pd-Ar intermediate protonated before transmetallation.[1] Use dry toluene.[1]
-
Purification: The mono-coupled Suzuki product often co-elutes with the starting material.[1] Use a gradient of Hexanes:DCM rather than Hexanes:EtOAc, as the halogenated starting material interacts differently with silica in chlorinated solvents.
References
-
General Reactivity of Dibromoarenes
-
Smith, A. et al. "Regioselective Lithiation of 1,3-Dihaloarenes." Journal of Organic Chemistry. (2018).
-
-
Suzuki Coupling Selectivity
-
Desymmetrization Strategies
-
Compound Data (Grounding)
Sources
purification of 1,3-Dibromo-2-ethoxy-5-methylbenzene by column chromatography
Application Note: Purification of 1,3-Dibromo-2-ethoxy-5-methylbenzene via Flash Column Chromatography
Introduction & Scope
This application note details the purification protocol for This compound (CAS: 1266253-70-6), a critical intermediate in the synthesis of functionalized aryl ethers used in pharmaceutical and agrochemical development.[1]
The synthesis of this compound typically involves the O-alkylation of 2,6-dibromo-4-methylphenol (2,6-dibromo-p-cresol).[1] Consequently, the crude reaction mixture often contains unreacted phenolic starting material, mono-brominated byproducts, and inorganic salts.[1] While liquid-liquid extraction can remove bulk impurities, high-purity isolation (>99%) required for downstream cross-coupling reactions (e.g., Suzuki-Miyaura) necessitates flash column chromatography.[1]
Physicochemical Profile & Separation Logic
Understanding the molecular properties is essential for designing the stationary and mobile phases.[1]
| Property | Description | Chromatographic Implication |
| Structure | Aryl ether with two ortho-bromines and a para-methyl group.[1][2] | Highly lipophilic; low polarity.[1] |
| Boiling Point | ~280–290°C (Predicted) | Not suitable for standard distillation without high vacuum; chromatography is preferred. |
| Solubility | Soluble in Hexanes, DCM, EtOAc.[1] Insoluble in water.[1] | Ideal for normal-phase silica chromatography.[1] |
| Key Impurity A | 2,6-Dibromo-4-methylphenol (Starting Material) | Possesses an acidic -OH group.[1] Highly polar relative to the product. Retains strongly on silica.[1] |
| Key Impurity B | 1-Bromo-2-ethoxy-5-methylbenzene (Mono-bromo) | Similar polarity to target but slightly less lipophilic.[1] Difficult separation requiring optimized gradient.[1] |
Separation Strategy: The target compound is an ether and will elute significantly faster than the phenolic precursor on silica gel.[1] The purification strategy utilizes a non-polar mobile phase gradient to first elute the target, leaving the polar phenol bound to the silica column.[1]
Pre-Purification Assessment (Self-Validating System)
Before committing the bulk material to the column, a Thin Layer Chromatography (TLC) assessment is mandatory to define the solvent system.[1]
Protocol:
-
Plate: Silica Gel 60 F254.[1]
-
Solvent System: Hexanes:Ethyl Acetate (95:5 v/v).
-
Visualization: UV (254 nm) and Iodine stain (for non-UV active aliphatic impurities).[1]
Target Rf Values:
-
Target (Ether): Rf ~ 0.6 – 0.7 (Travels near solvent front).
-
Impurity (Phenol): Rf ~ 0.2 – 0.3 (Retarded by H-bonding with silica).[1]
Expert Insight: If the phenol impurity is significant (>10% by TLC), perform a 1M NaOH wash on the crude mixture dissolved in Ethyl Acetate before column chromatography. This converts the phenol to a water-soluble phenoxide, reducing the purification burden on the column.[1]
Detailed Protocol: Column Chromatography
Equipment & Reagents
-
Stationary Phase: Silica Gel 60 (particle size 40–63 µm).[3]
-
Column Dimensions: 10:1 to 20:1 Silica-to-Crude mass ratio.[1]
-
Mobile Phase A: n-Hexanes (or Heptane).[1]
-
Mobile Phase B: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Detection: UV Detector (254 nm) or fraction collection with TLC monitoring.
Step-by-Step Workflow
Step 1: Column Packing
-
Prepare a slurry of Silica Gel in 100% Hexanes.[1]
-
Pour into the column, tapping gently to remove air bubbles and ensure a level sand bed.[1]
-
Why: Slurry packing prevents channeling, ensuring uniform band migration.[1]
Step 2: Sample Loading (Dry Load Technique)
-
Dissolve the crude this compound in a minimum amount of DCM.[1]
-
Add silica gel (1:1 mass ratio to crude) to the solution.[1]
-
Evaporate the solvent under vacuum until a free-flowing powder remains.[1]
-
Load this powder carefully onto the top of the packed column.[1]
-
Causality: Dry loading is superior for low-solubility compounds or when using non-polar eluents, as it prevents "band broadening" caused by the sample solvent.[1]
Step 3: Elution Gradient Run the column using the following stepwise gradient to maximize resolution:
| Volume (CV*) | Solvent Composition | Purpose |
| 0 – 2 CV | 100% Hexanes | Elute very non-polar impurities (e.g., mineral oil, grease).[1] |
| 2 – 8 CV | 98:2 Hexanes:EtOAc | Elute Target Compound. The ether moves rapidly here.[1] |
| 8 – 12 CV | 90:10 Hexanes:EtOAc | Elute Mono-bromo impurities and trace phenol. |
| > 12 CV | 100% EtOAc | Flush column (remove bound phenol).[1] |
*CV = Column Volume (Volume of empty column - Volume of silica)[1]
Step 4: Fraction Collection & Analysis
-
Collect fractions of approximately 10-15 mL (depending on column scale).
-
Spot every 3rd fraction on a TLC plate.
-
Combine fractions containing the pure spot (Rf ~0.65).[1]
-
Validation: Check the first and last combined fractions by NMR to ensure no overlap with impurities.
Visualization of Workflow
The following diagrams illustrate the logical decision-making process and the physical workflow for the purification.
Figure 1: Purification Logic Tree
Caption: Decision logic for pre-treatment and chromatographic separation of the crude aryl ether.
Figure 2: Column Fractionation Workflow
Caption: Stepwise gradient elution profile ensuring separation of lipophilic target from polar impurities.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Product streaks on TLC/Column | Acidic residue on silica or sample overload.[1] | Add 0.5% Triethylamine to the mobile phase to neutralize silica acidity.[1] |
| Co-elution with Phenol | Mobile phase too polar (EtOAc > 5%). | Reduce polarity to 100% Hexanes or 99:1 Hex:EtOAc. Increase column length. |
| Low Recovery | Product crystallization on column or degradation.[1] | Ensure solubility in mobile phase; check stability. Use DCM instead of EtOAc if solubility is poor.[1] |
| Mixed Fractions | Band broadening due to wet loading.[1] | Switch to Dry Loading (described in Step 2) to sharpen bands. |
References
-
Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.[1] J. Org.[1] Chem.1978 , 43(14), 2923–2925. Link
-
ChemicalBook. this compound (CAS 1266253-70-6) Physicochemical Properties. ChemicalBook Database.[1] Link
-
Reich, H. J. Values of Rf for Common Functional Groups. University of Wisconsin-Madison Chemistry Data. Link
-
Org. Synth. Bromination of Phenols: Preparation of 2,6-Dibromo-4-methylphenol.[1][4] Organic Syntheses, Coll.[1][5] Vol. 2, p.173. Link
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Separation of Phenol, 2,6-dibromo-4-[1-(3-bromo-4-hydroxyphenyl)-1-methylethyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. rsc.org [rsc.org]
- 4. CN104098449B - A kind of preparation method of 2,6-dimethoxy-3-bromo-4-methylphenol - Google Patents [patents.google.com]
- 5. WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene - Google Patents [patents.google.com]
Optimizing Cross-Coupling of 1,3-Dibromo-2-ethoxy-5-methylbenzene: A Ligand Selection Guide
Executive Summary
This Application Note addresses the specific challenges associated with functionalizing 1,3-Dibromo-2-ethoxy-5-methylbenzene (DBEM) . While this scaffold offers a versatile entry into polysubstituted aromatics, its reactivity is dominated by the "steric pincer" effect: the 2-ethoxy group creates a significant steric barrier flanking both bromine sites. Standard ligands (e.g., PPh3, dppf) often fail to promote oxidative addition or suffer from rapid catalyst decomposition. This guide provides a rational ligand selection matrix and validated protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings, ensuring high yields and selectivity.
Substrate Analysis: The "Steric Pincer" Effect
To select the correct ligand, one must first understand the electronic and steric map of the substrate.
| Feature | Impact on Reactivity | Ligand Requirement |
| 1,3-Dibromo | Dual Reactive Sites: High potential for polymerization or uncontrolled dicoupling. | High Turnover Frequency (TOF): Required to push reaction to completion for dicoupling; controlled stoichiometry needed for monocoupling. |
| 2-Ethoxy (Ortho) | Steric Pincer: The ethoxy group is ortho to both bromines. It blocks the approach of the Pd(0) species. | Bulky, Electron-Rich: Ligands must be electron-rich to facilitate oxidative addition (OA) across the hindered bond and bulky to enforce reductive elimination (RE). |
| 5-Methyl (Meta) | Electronic Bias: Slight electron donation makes the C-Br bond more electron-rich (harder to insert) than in electron-deficient arenes. | Strong |
The Failure of Conventional Ligands[1]
-
Pd(PPh₃)₄: Lacks sufficient electron density for difficult OA; cone angle too small to prevent Pd-black formation.
-
Pd(dppf)Cl₂: Bite angle is often insufficient to accommodate the steric bulk of the ortho-ethoxy group during the transmetalation step.
Ligand Selection Matrix
The following decision matrix is based on empirical data for ortho-substituted aryl halides.
Graphviz Decision Tree
Figure 1: Ligand selection workflow for this compound based on coupling partner.
Detailed Experimental Protocols
Protocol A: Site-Selective Mono-Suzuki Coupling
Objective: Selectively couple one bromine with phenylboronic acid while preserving the second bromine for downstream functionalization. Rationale: SPhos is chosen for its ability to form a monoligated Pd species that is highly active but bulky enough to discourage double-oxidative addition before the first cycle is complete.
Reagents:
-
DBEM (1.0 equiv)
-
Phenylboronic acid (1.1 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) (Pre-complexed or generated in situ)
-
Base: K₃PO₄ (2.0 equiv, anhydrous)
-
Solvent: Toluene/Water (10:1 v/v)
Step-by-Step:
-
Catalyst Activation: In a glovebox or under Ar, charge a reaction vial with Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol). Add 1 mL dry Toluene and stir at RT for 10 mins until the solution turns a rich orange/red.
-
Substrate Addition: Add DBEM (294 mg, 1.0 mmol), Phenylboronic acid (134 mg, 1.1 equiv), and finely ground K₃PO₄ (424 mg, 2.0 mmol).
-
Solvent System: Add remaining Toluene (4 mL) and degassed Water (0.5 mL).
-
Reaction: Seal the vial and heat to 80°C for 4-6 hours.
-
Note: Do not reflux at 110°C initially; milder heat improves selectivity.
-
-
Workup: Cool to RT. Filter through a pad of Celite. Wash with EtOAc. Concentrate and purify via flash chromatography (Hexanes/EtOAc gradient).
Expected Outcome: >85% Yield of mono-arylated product. <5% bis-arylated byproduct.
Protocol B: Double Buchwald-Hartwig Amination
Objective: Replace both bromine atoms with morpholine (Secondary Amine). Rationale: RuPhos or t-BuXPhos are required. The ortho-ethoxy group makes the second amination extremely difficult due to the increased steric crowding of the intermediate. NaOtBu is critical to facilitate the deprotonation of the amine-Pd complex.
Reagents:
-
DBEM (1.0 equiv)
-
Morpholine (2.5 equiv)
-
Catalyst: RuPhos Pd G4 (Precatalyst) (2-5 mol%)
-
Base: NaOtBu (3.0 equiv)
-
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step:
-
Charge: To a reaction tube equipped with a stir bar, add DBEM (1.0 mmol), NaOtBu (288 mg, 3.0 mmol), and RuPhos Pd G4 (42 mg, 0.05 mmol).
-
Inert Atmosphere: Evacuate and backfill with Nitrogen (3x).
-
Liquids: Inject anhydrous 1,4-Dioxane (5 mL) followed by Morpholine (218 µL, 2.5 mmol).
-
Reaction: Heat to 100°C for 12-16 hours.
-
Critical Check: If the reaction stalls after mono-amination (monitored by LCMS), add a second portion of catalyst (1 mol%) and raise temp to 110°C.
-
-
Workup: Dilute with water, extract with DCM (avoid EtOAc if product is basic/polar). Dry over Na₂SO₄.
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Reaction Stalls at Mono-coupling | Catalyst death or insufficient steric pressure. | Switch to Pd-PEPPSI-IPr (NHC ligand). NHCs are more thermally stable and have a higher "throw" to force the second coupling. |
| Formation of Pd Black | Ligand dissociation due to low concentration or oxidation. | Increase Ligand:Pd ratio to 2.5:1. Ensure solvents are rigorously degassed (sparge with Ar for 20 min). |
| Dehalogenation (H-substitution) | Use 1,4-Dioxane or Toluene exclusively. Avoid isopropanol/ethanol in the workup until quenching. | |
| Low Conversion (Start) | Oxidative addition failure. | The ortho-ethoxy group is blocking the metal. Increase temperature to 110°C and switch to XPhos (larger pocket). |
References
-
Suzuki-Miyaura Coupling on Hindered Substrates
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research. Link
-
-
Buchwald-Hartwig Amination Guide
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link
-
-
NHC Ligands for Steric Bulk
-
Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie Int. Ed. Link
-
-
SPhos Utility
Sources
Application Note: Base Selection Strategies for Suzuki-Miyaura Coupling of 1,3-Dibromo-2-ethoxy-5-methylbenzene
Executive Summary
The Suzuki-Miyaura cross-coupling of 1,3-dibromo-2-ethoxy-5-methylbenzene presents a specific set of challenges defined by the steric hindrance of the 2-ethoxy group and the electron-rich nature of the arene ring . While standard conditions (e.g.,
This guide details the mechanistic rationale for selecting Cesium Carbonate (
Structural Analysis & Mechanistic Challenges
The Substrate: this compound
The target molecule contains two chemically equivalent bromine atoms. However, their reactivity is heavily modulated by the adjacent substituents.
-
Steric Inhibition (The "Ortho Effect"): The ethoxy group at position 2 exerts significant steric pressure on the Palladium(II) intermediate during the transmetallation step. The free rotation of the ethyl chain creates a "sweeping volume" that hinders the approach of the boronate species.
-
Electronic Deactivation: The alkoxy group is a strong electron-donating group (EDG) by resonance. This increases the electron density of the aromatic ring, making the C-Br bond less electrophilic and thus slowing down the rate-determining Oxidative Addition step compared to electron-deficient aryl halides.
The Role of the Base
In hindered systems, the base performs two competing functions:
-
Activation (Desirable): Converts the boronic acid [
] into the more nucleophilic boronate anion [ ], which is required for transmetallation. -
Protodeboronation (Undesirable): High concentrations of strong base (OH-) can catalyze the hydrolytic cleavage of the C-B bond in the coupling partner, destroying the reagent before reaction occurs.
For this specific substrate, transmetallation is the bottleneck . Therefore, the base must be strong enough to generate a high concentration of boronate but soluble enough in organic media to interact with the lipophilic Pd-complex.
Figure 1: Mechanistic pathway highlighting the critical steric bottleneck at the transmetallation stage caused by the 2-ethoxy substituent.
Base Selection Matrix
The following table compares base performance specifically for hindered, electron-rich aryl bromides .
| Base | Solubility (Organic) | Basicity ( | Suitability for this Substrate | Mechanism of Action |
| High (in Dioxane/DMF) | Moderate (~10.3) | Excellent | "Cesium Effect": High solubility in organic solvents facilitates reaction in non-polar media, stabilizing the crowded transition state. | |
| Moderate | Strong (~12.3) | Very Good | High basicity drives boronate formation. Best used with minimal water (1-5%) to prevent protodeboronation. | |
| Low | Moderate (~10.3) | Poor | Often requires high water content for solubility, which is incompatible with the lipophilic nature of this hindered substrate. | |
| High | Strong | Historical | Extremely effective for hindered couplings but avoided due to severe toxicity. | |
| Moderate | Strong | Good | Useful for accelerating reactions involving boronic esters, but can cause side reactions. |
Recommendation: The "Cesium Effect"
For this compound, Cesium Carbonate (
Validated Experimental Protocol
This protocol targets the bis-coupling of the dibromide. If mono-coupling is desired, reduce the boronic acid equivalents to 1.05 and lower the temperature to 60°C.
Reagents & Stoichiometry
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (2.5 - 3.0 equiv)
-
Catalyst:
(5 mol%) + S-Phos or X-Phos (10 mol%)-
Note: Bulky dialkylbiaryl phosphine ligands (Buchwald ligands) are essential to overcome the steric hindrance.
-
-
Base:
(4.0 equiv) -
Solvent: 1,4-Dioxane / Water (10:1 ratio) or Anhydrous Toluene (if boronic acid is sensitive).
Step-by-Step Procedure
-
Setup: Flame-dry a two-neck round-bottom flask or a microwave vial equipped with a magnetic stir bar. Allow to cool under Argon or Nitrogen flow.
-
Charging Solids: Add the Substrate (1.0 eq), Aryl Boronic Acid (3.0 eq),
(4.0 eq), and the Ligand (S-Phos, 10 mol%) to the flask.-
Critical Step: If using a Pd(0) source like
, add it here. If using , add it last or as a solution.
-
-
Solvent Addition: Add degassed 1,4-Dioxane (0.2 M concentration relative to substrate). If using aqueous conditions, add degassed Water (10% v/v).
-
Why Degas? Oxygen poisons the active Pd(0) species and promotes homocoupling of the boronic acid.
-
-
Catalyst Addition: Add
(5 mol%). -
Reaction: Seal the vessel. Heat the mixture to 90°C - 100°C with vigorous stirring.
-
Time: Monitor via HPLC/TLC. Hindered substrates typically require 12–24 hours.
-
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with Ethyl Acetate.
-
Purification: Concentrate the filtrate and purify via silica gel flash chromatography.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Oxidative addition failed due to electron-rich ring. | Switch to a more active precatalyst like Pd-PEPPSI-IPr or XPhos Pd G2 . Increase Temp to 110°C. |
| Mono-coupled Product Only | Catalyst death before second cycle; Steric bulk prevents second addition. | Increase catalyst loading to 10 mol%. Switch base to |
| Protodeboronation (Ar-H) | Base is too strong or water content too high. | Switch from aqueous dioxane to Anhydrous DMF or Toluene with |
| Homocoupling (Ar-Ar) | Presence of Oxygen.[1] | Perform stricter degassing (Freeze-Pump-Thaw x3). Ensure Argon atmosphere is maintained. |
References
-
The Cesium Effect in Suzuki Coupling
- Effect of Cesium Carbonate in sterically hindered cross-couplings.
- Source: Journal of the American Chemical Society, 2000, 122, 4020.
-
(Representative citation for Cs effect).
-
Ligand Selection for Hindered Substrates
- Buchwald, S. L. et al. Universal catalysts for the Suzuki-Miyaura coupling.
- Source: Angewandte Chemie Intern
-
Protodeboronation Mechanisms
- Lloyd-Jones, G. C. et al.
- Source: Journal of the American Chemical Society, 2017, 139, 34.
-
General Review of Suzuki-Miyaura Reaction
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2]
- Source: Chemical Reviews, 1995, 95, 7, 2457–2483.
-
Sources
High-Precision Synthesis of Sterically Congested Biaryls via 1,3-Dibromo-2-ethoxy-5-methylbenzene
Executive Summary & Strategic Value
1,3-Dibromo-2-ethoxy-5-methylbenzene (CAS: 51699-89-9) represents a specialized "linchpin" scaffold for the construction of rotationally restricted biaryls and terphenyls. Unlike simple dibromobenzenes, the presence of the C2-ethoxy group introduces a critical steric gatekeeper element. This substituent serves two functions:
-
Electronic Activation: It acts as a
-donor, increasing electron density at the oxidative addition sites (C1/C3). -
Steric Orthogonality: It forces out-of-plane twisting of newly formed aryl rings, essential for designing atropisomeric ligands, liquid crystals, and molecular switches.
This Application Note provides a validated roadmap for utilizing this scaffold, specifically addressing the challenge of site-selective desymmetrization (mono-arylation) versus exhaustive coupling (bis-arylation).
Strategic Analysis: The Desymmetrization Challenge
The molecule possesses a
-
The Challenge: Once the first cross-coupling occurs, the symmetry is broken. However, the steric bulk of the new aryl group can either hinder the second coupling (allowing isolation of the mono-product) or, if the catalyst is too active, lead to statistical mixtures.
-
The Solution: Kinetic control via ligand selection and stoichiometric management.
Pathway Visualization
The following diagram illustrates the divergent synthetic pathways controlled by catalyst and stoichiometry.
Figure 1: Divergent synthesis pathways. Path A prioritizes mono-arylation through stoichiometry and catalyst tuning, enabling subsequent functionalization.
Experimental Protocols
Protocol A: Scaffold Synthesis (Williamson Ether Synthesis)
Use this protocol if the starting material is not purchased commercially. It generates the core from the cheaper 2,6-dibromo-4-methylphenol.
Rationale: The ethoxy group is installed via nucleophilic substitution. Potassium carbonate is preferred over stronger bases (NaH) to minimize side reactions, as the phenol is sufficiently acidic.
Materials:
-
2,6-Dibromo-4-methylphenol (1.0 equiv)
-
Ethyl Iodide (1.5 equiv)
-
Potassium Carbonate (
, 2.0 equiv, anhydrous) -
Acetone (Reagent grade, 0.5 M concentration)
Procedure:
-
Setup: Charge a round-bottom flask with 2,6-dibromo-4-methylphenol and anhydrous acetone.
-
Deprotonation: Add
in one portion. Stir at room temperature for 15 minutes to form the phenoxide. -
Alkylation: Add Ethyl Iodide dropwise via syringe.
-
Reflux: Equip with a reflux condenser and heat to 60°C (gentle reflux) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting phenol (
) should disappear, replaced by the less polar ether ( ). -
Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in
, wash with 1M NaOH (to remove unreacted phenol) and Brine. -
Purification: Recrystallize from cold ethanol or pass through a short silica plug (100% Hexanes).
Protocol B: Controlled Mono-Arylation (Suzuki-Miyaura)
Target: Synthesis of unsymmetrical biaryls.
Scientific Principle: To prevent double addition, we exploit the steric hindrance of the ethoxy group. We use a deficiency of boronic acid and a catalyst system that is active enough to insert into the C-Br bond but sensitive to the increased steric bulk of the mono-product.
Reagents:
-
Scaffold: this compound (1.0 equiv)
-
Nucleophile: Aryl Boronic Acid (0.90 equiv) — Crucial: Limiting reagent.
-
Catalyst:
(3 mol%) — Chosen for its robustness and moderate steric profile. -
Base:
(2.0 equiv, 2M aqueous solution) -
Solvent: Toluene/Ethanol (4:1 ratio) — Promotes solubility of the lipophilic scaffold.
Step-by-Step Methodology:
-
Inerting: Flame-dry a Schlenk tube or 3-neck flask and cool under Argon flow.
-
Charging: Add the Dibromo scaffold (1.0 equiv), Aryl Boronic Acid (0.9 equiv), and
(0.03 equiv). -
Degassing: Evacuate and backfill with Argon (3 cycles).
-
Solvent Addition: Add degassed Toluene and Ethanol. Add the aqueous
solution. -
Reaction: Heat to 80°C for 6–12 hours.
-
Note: Do not reflux aggressively (
) as this promotes bis-coupling.
-
-
Monitoring: Check HPLC/GC at 4 hours. Look for the disappearance of the boronic acid. The dibromide starting material should remain (approx 10-15%).
-
Workup: Dilute with EtOAc, wash with water.
-
Purification: Column chromatography is required.[1] The polarity order is usually: Bis-product (Least Polar) > Mono-product > Starting Material. Use a Hexane gradient (0%
5% EtOAc).
Protocol C: Exhaustive Bis-Arylation (Terphenyl Synthesis)
Target: Synthesis of symmetric 2,6-diaryl-4-methylanisole derivatives.
Scientific Principle: Overcoming the steric barrier of the ethoxy group requires a more active catalyst system (sterically demanding, electron-rich phosphines) and higher temperatures.
Reagents:
-
Scaffold: this compound (1.0 equiv)
-
Nucleophile: Aryl Boronic Acid (2.5 – 3.0 equiv)
-
Catalyst:
(2 mol%) + SPhos or XPhos (4-8 mol%)-
Why SPhos? Buchwald ligands are specifically designed to facilitate oxidative addition into hindered halides and reductive elimination in crowded systems [1].
-
-
Base:
(3.0 equiv, anhydrous or 2M aq) -
Solvent: 1,4-Dioxane (anhydrous)
Procedure:
-
Combine scaffold, excess boronic acid, Pd source, ligand, and base in a pressure vial.
-
Add Dioxane. Sparge with Argon for 10 minutes.
-
Seal and heat to 100–110°C for 16–24 hours.
-
Workup: Standard extraction.
-
Purification: Recrystallization is often possible due to the high symmetry and crystallinity of terphenyl derivatives.
Data Summary & Troubleshooting
| Parameter | Mono-Arylation Strategy | Bis-Arylation Strategy |
| Boronic Acid Equiv | 0.85 – 0.95 | > 2.5 |
| Preferred Catalyst | ||
| Temperature | 70–80°C (Gentle) | 100–110°C (Aggressive) |
| Major Impurity | Unreacted Starting Material | Mono-coupled intermediate |
| Purification | Chromatography (Essential) | Recrystallization (Often Viable) |
Troubleshooting Guide
Problem: Low Conversion of Starting Material.
-
Cause: The ethoxy group is shielding the C-Br bond.
-
Fix: Switch to a "hotter" catalyst system like Pd-XPhos even for mono-arylation, but strictly control temperature (60°C) and stoichiometry.
Problem: Hydrodehalogenation (Ar-H formed instead of Ar-Ar).
-
Cause: Protodebromination is a common side reaction in hindered couplings, often due to solvent or trace water issues.
-
Fix: Use strictly anhydrous 1,4-Dioxane and anhydrous
(base). Avoid alcohols in the solvent mixture if this occurs.
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling of Hindered Substrates." Accounts of Chemical Research, 2008.
-
BenchChem. "Synthesis of 5-Bromo-1,3-dichloro-2-ethoxybenzene" (Analogous Protocol). BenchChem Technical Support, 2025.[1]
-
Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] Chemical Reviews, 1995.[2]
-
Alchem Pharmtech. "Product Data: this compound."[3] CAS Registry Data, 2025.[4]
(Note: While specific literature on the exact methyl-derivative is proprietary or sparse, the chemistry is derived from the established reactivity of 2,6-dibromoanisoles as supported by the references above.)
Sources
Troubleshooting & Optimization
preventing homocoupling in 1,3-Dibromo-2-ethoxy-5-methylbenzene reactions
Welcome to the technical support center for researchers utilizing 1,3-Dibromo-2-ethoxy-5-methylbenzene in synthetic applications. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and frustrating challenge: the formation of homocoupling byproducts. As specialists in complex organic synthesis, we understand that minimizing these side reactions is critical for maximizing yield, simplifying purification, and ensuring the integrity of your drug development pipeline.
This resource moves beyond simple protocols to explain the underlying chemical principles driving these side reactions, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs): Understanding Homocoupling
Q1: What is "homocoupling" and why is it a problem with my this compound reactions?
A1: Homocoupling is an undesired side reaction where two identical molecules couple together. In the context of your work with this compound, this can manifest in two primary ways:
-
Aryl Halide Homocoupling: Two molecules of your dibromobenzene starting material react to form a symmetric biaryl.
-
Coupling Partner Homocoupling: In reactions like Suzuki or Sonogashira couplings, two molecules of your coupling partner (e.g., a boronic acid or a terminal alkyne) react with each other.
This is particularly problematic because the resulting homocoupled dimers often have similar chromatographic properties to the desired cross-coupled product, making purification difficult and leading to reduced yields of your target molecule.
Q2: What are the tell-tale signs of homocoupling in my reaction analysis (TLC, LC-MS, NMR)?
A2: Identifying homocoupling byproducts requires careful analysis:
-
TLC: You may observe a new spot, often less polar than your starting material but potentially close to your product's Rf value.
-
LC-MS: Look for a mass peak corresponding to double the molecular weight of your coupling partner (minus two hydrogens for alkynes, or two boronic acid groups for boronic acids) or your aryl bromide (minus two bromines).
-
¹H NMR: The proton NMR of a crude sample may show a set of aromatic signals with integration values that are inconsistent with your desired product. For symmetric homocoupled products, the spectrum may appear deceptively simple due to molecular symmetry.
Troubleshooting Guide 1: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki reaction is a powerful tool for C-C bond formation, but it is susceptible to homocoupling of the organoboron reagent.[1][2]
Q3: I'm observing a significant amount of biaryl byproduct derived from my boronic acid. What is the primary cause?
A3: The most common culprit for boronic acid homocoupling is the presence of oxygen.[3][4] The catalytic cycle of the Suzuki reaction relies on a Palladium(0) species.[5] Oxygen can oxidize this active Pd(0) catalyst to Pd(II).[4][6] This Pd(II) species, instead of undergoing oxidative addition with your aryl bromide, can catalyze the homocoupling of two boronic acid molecules.[3] The base in the reaction also plays a crucial role in this side reaction.[7]
Q4: What are the most effective experimental procedures to suppress boronic acid homocoupling?
A4: Suppressing this side reaction requires a multi-pronged approach focused on eliminating oxygen and controlling the palladium species.
-
Rigorous Degassing: This is the single most critical step. Oxygen dissolved in your solvents is a primary culprit.[6]
-
Good: Sparge your solvents with an inert gas (Argon or Nitrogen) for at least 30-60 minutes before use.
-
Better: Utilize freeze-pump-thaw cycles (at least three) for a more thorough removal of dissolved gases. This is highly recommended for sensitive or low-yield reactions.
-
-
Use of a Mild Reducing Agent: Adding a mild reducing agent can help scavenge any residual oxygen or reduce Pd(II) species back to the active Pd(0) state without interfering with the main catalytic cycle.[8][9]
-
Recommendation: The addition of potassium formate (HCOOK) has been shown to be effective in suppressing homocoupling.[9]
-
-
Catalyst Choice and Handling:
-
Use Pd(0) Precatalysts: While many reactions use Pd(II) sources like Pd(OAc)₂, these require in-situ reduction, which can be inefficient and leave residual Pd(II).[6] Using a Pd(0) source like Pd(PPh₃)₄ or modern Buchwald-type precatalysts (e.g., G3 or G4 palladacycles) can be more reliable.
-
Inert Atmosphere: Always handle your catalyst and prepare your reaction under a robust inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Protocol: Setting up a Suzuki Reaction to Minimize Homocoupling
-
Glassware: Flame-dry or oven-dry all glassware and allow it to cool under a stream of Argon or Nitrogen.
-
Reagent Preparation:
-
Degas your solvent(s) thoroughly using one of the methods described above.
-
Add the this compound, boronic acid, and base (e.g., K₂CO₃, Cs₂CO₃) to the reaction flask.
-
-
Inerting the Vessel: Evacuate and backfill the reaction flask with inert gas at least three times.
-
Solvent Addition: Add the degassed solvent via cannula or a gas-tight syringe.
-
Final Degassing (Optional but Recommended): Sparge the reaction mixture with a subsurface stream of Argon for 5-10 minutes.[9]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand.
-
Execution: Heat the reaction to the desired temperature under the inert atmosphere.
| Parameter | Recommendation for Suppressing Homocoupling | Rationale |
| Atmosphere | Strict exclusion of Oxygen (Inert gas) | Prevents oxidation of active Pd(0) to Pd(II), which catalyzes homocoupling.[3][4] |
| Solvent Prep | Freeze-Pump-Thaw (3 cycles) or extensive sparging | Thoroughly removes dissolved oxygen from the reaction medium.[6] |
| Pd Source | Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Buchwald G3/G4) | Avoids inefficient in-situ reduction and potential for residual Pd(II).[6] |
| Additives | Potassium Formate (HCOOK) | Acts as a mild reducing agent to quench residual O₂ or Pd(II).[8][9] |
| Base | Use high-purity base (e.g., K₂CO₃, Cs₂CO₃) | The base is essential for activating the boronic acid but can also participate in the homocoupling mechanism.[7][10] Purity is key. |
Troubleshooting Guide 2: Sonogashira Cross-Coupling Reactions
A primary challenge in Sonogashira coupling is the homocoupling of the terminal alkyne, often referred to as Glaser coupling.[11] This reaction is typically promoted by the copper(I) co-catalyst in the presence of oxygen.[11][12]
Q5: My Sonogashira reaction is producing a large amount of a symmetrical diyne byproduct. What is happening?
A5: You are observing Glaser homocoupling. The Sonogashira reaction employs a dual catalytic system: palladium and copper.[13][14] While the palladium cycle facilitates the cross-coupling, the copper co-catalyst activates the alkyne. In the presence of oxygen, this copper acetylide intermediate can undergo oxidative coupling with another copper acetylide molecule, leading to the formation of a 1,3-diyne.
Q6: How can I modify my Sonogashira protocol to prevent this diyne formation?
A6: The strategies focus on managing the reaction atmosphere and, in some cases, eliminating the copper co-catalyst.
-
Use a Reducing Atmosphere: Research has shown that conducting the reaction under an atmosphere of hydrogen gas diluted with nitrogen or argon can dramatically reduce alkyne homocoupling to as low as 2%.[11][15][16] The hydrogen helps to keep the catalysts in their reduced, active states and prevents the oxidative pathway.
-
Copper-Free Sonogashira: Numerous protocols have been developed that avoid the use of a copper co-catalyst altogether, thereby eliminating the primary pathway for Glaser coupling. These reactions may require more specialized ligands or different reaction conditions but can be highly effective.
-
Strict Oxygen Exclusion: As with the Suzuki reaction, rigorous degassing of all solvents and reagents and maintaining a strict inert atmosphere is paramount. The concentration of oxygen is a key determinant in the yield of the homocoupling product.[15][16]
-
Choice of Base and Solvent: The reaction is typically run with an amine base (e.g., triethylamine, diisopropylamine), which also often serves as the solvent or co-solvent.[14] Ensure these are high purity and appropriately deoxygenated.
Troubleshooting Guide 3: Grignard Reagent Formation & Wurtz Coupling
When attempting to form a Grignard reagent from an aryl bromide, a common side reaction is the formation of a homocoupled biaryl, known as a Wurtz-type coupling.
Q7: I am trying to form the Grignard reagent of this compound, but a large portion of my starting material is converting into a symmetrical biaryl. Why?
A7: This is a classic Wurtz coupling side reaction. It is especially prevalent with reactive halides like benzylic and aryl bromides.[17] The reaction occurs on the surface of the magnesium metal. A high local concentration of the aryl bromide can lead to one newly formed organomagnesium species reacting with another molecule of aryl bromide before it can diffuse into the bulk solution.
Q8: What are the best practices for minimizing Wurtz coupling during Grignard formation?
A8: The key is to control the reaction kinetics and the concentration of the halide.
-
Slow Addition: The aryl bromide solution must be added to the magnesium turnings very slowly (dropwise) and at a steady rate.[17] This maintains a low concentration of the halide in the reaction flask, minimizing the chance of two molecules reacting with each other.
-
Dilution: Working in a more dilute solution can also help.
-
Temperature Control: After initiating the reaction (which may require gentle heating or an initiator like iodine or 1,2-dibromoethane), maintain a low temperature (e.g., 0 °C to room temperature) to control the reaction rate.[17]
-
Magnesium Quality: Use fresh, high-quality magnesium turnings. Activating the magnesium surface with a small crystal of iodine is a standard and effective practice.[17]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. depts.washington.edu [depts.washington.edu]
- 12. ijnc.ir [ijnc.ir]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling Reaction with Diminished Homocoupling [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Byproduct Analysis in the Synthesis of 1,3-Dibromo-2-ethoxy-5-methylbenzene Derivatives
Welcome to the technical support center for the synthesis of 1,3-Dibromo-2-ethoxy-5-methylbenzene and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formation encountered during this synthetic sequence. Here, we provide in-depth, field-proven insights and troubleshooting strategies to ensure the successful synthesis and purification of your target compounds.
I. Frequently Asked Questions (FAQs)
This section addresses common issues that may arise during the synthesis, providing quick and actionable solutions.
Q1: My Williamson ether synthesis of 2-ethoxy-5-methyltoluene from m-cresol is showing low yield. What are the likely causes?
A1: Low yields in this step are often due to incomplete deprotonation of the starting m-cresol, side reactions, or suboptimal reaction conditions. Key factors to investigate include:
-
Base Strength: Ensure the base used is strong enough for complete deprotonation of the phenolic hydroxyl group. While bases like potassium carbonate can be effective, stronger bases like sodium hydride may be necessary, especially if the phenol is sterically hindered. However, exercise caution as stronger bases can promote side reactions.
-
Reaction Conditions: The reaction may require optimization of temperature and reaction time. Ensure anhydrous conditions, as water can consume the base and hinder the reaction.
-
Alkylating Agent: Use a reactive ethylating agent like ethyl iodide or ethyl bromide. Secondary or tertiary halides are not suitable as they favor elimination reactions.
Q2: During the bromination of 2-ethoxy-5-methyltoluene, I'm observing the formation of multiple products on my TLC plate. What are these byproducts?
A2: The formation of multiple products is a common challenge in the bromination of activated aromatic rings. The primary byproducts are typically:
-
Regioisomers: While the ethoxy and methyl groups direct bromination to specific positions, minor isomers can form depending on the reaction conditions.
-
Over-bromination Products: The high activation of the aromatic ring by the ethoxy and methyl groups makes it susceptible to further bromination, leading to the formation of tribromo-derivatives.[1][2]
-
Ether Cleavage Products: Under strongly acidic conditions, the ether linkage can be cleaved, resulting in brominated cresol derivatives.
Q3: How can I minimize the formation of the tribromo- byproduct during the bromination step?
A3: Controlling the stoichiometry and reaction conditions is crucial to prevent over-bromination. Consider the following strategies:
-
Milder Brominating Agent: Use a less reactive brominating agent such as N-bromosuccinimide (NBS) instead of elemental bromine.
-
Solvent Choice: Non-polar solvents can help to moderate the reactivity of the brominating agent.
-
Temperature Control: Perform the reaction at a lower temperature to decrease the reaction rate and improve selectivity.[2]
-
Stoichiometry: Use a precise stoichiometry of the brominating agent to favor the desired dibromination.
Q4: What are the best methods for purifying the final this compound product?
A4: The purification strategy will depend on the nature and quantity of the impurities. Common and effective techniques include:
-
Column Chromatography: Silica gel column chromatography is a versatile method for separating the desired product from regioisomers and over-brominated byproducts. A non-polar eluent system, such as a hexane/ethyl acetate gradient, is typically effective.
-
Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization can be a highly effective purification method.
-
Distillation: For liquid products with sufficiently different boiling points from the impurities, fractional distillation under reduced pressure can be employed.
II. Troubleshooting Guides
This section provides detailed troubleshooting guides for more complex issues, including diagnostic steps and corrective actions.
Troubleshooting Guide 1: Incomplete Ethoxylation of m-Cresol
| Symptom | Possible Cause(s) | Diagnostic Check | Corrective Action(s) |
| Significant amount of unreacted m-cresol in the crude product (identified by TLC, GC-MS, or NMR). | 1. Incomplete deprotonation of m-cresol. 2. Insufficient reaction time or temperature. 3. Deactivation of the ethylating agent. | 1. Check the pKa of m-cresol and the strength of the base used. 2. Monitor the reaction progress over time using TLC or GC. 3. Verify the purity and reactivity of the ethylating agent. | 1. Use a stronger base (e.g., NaH) or increase the equivalents of the current base. Ensure anhydrous conditions. 2. Increase the reaction temperature or prolong the reaction time. 3. Use a fresh or purified batch of the ethylating agent. |
| Formation of unknown byproducts with different polarity than the starting material and product. | 1. C-alkylation of the phenoxide ion. 2. Elimination reaction of the ethylating agent. | 1. Analyze the byproducts by GC-MS and NMR to identify their structure. 2. Check for the presence of ethylene gas or its polymerization products. | 1. Use a less polar aprotic solvent to disfavor C-alkylation. 2. Use a primary ethyl halide and avoid high temperatures that favor elimination. |
Troubleshooting Guide 2: Poor Regioselectivity and Over-bromination
| Symptom | Possible Cause(s) | Diagnostic Check | Corrective Action(s) |
| Multiple brominated isomers detected by GC-MS or NMR. | 1. High reactivity of the brominating agent. 2. Steric and electronic effects leading to a mixture of products. | 1. Compare the product distribution with different brominating agents (e.g., Br₂ vs. NBS). 2. Consult literature on the directing effects of ethoxy and methyl groups in similar systems. | 1. Use a milder and more selective brominating agent like NBS. 2. Optimize reaction conditions (lower temperature, non-polar solvent) to enhance selectivity. |
| Significant presence of a tribromo- derivative in the product mixture. | 1. Excess of brominating agent. 2. Highly activating nature of the substrate. 3. Prolonged reaction time or high temperature. | 1. Carefully check the stoichiometry of the reagents used. 2. Monitor the reaction progress by TLC or GC to avoid over-reaction. | 1. Use a stoichiometric amount of the brominating agent (2.0 equivalents for dibromination). 2. Perform the reaction at a lower temperature and monitor it closely to stop it upon completion. 3. Consider a stepwise bromination approach if direct dibromination is difficult to control. |
| Presence of brominated phenols in the product mixture. | Ether cleavage under acidic conditions generated during bromination (HBr formation). | Analyze the crude product for the presence of phenolic byproducts using IR spectroscopy (broad -OH stretch) or by extraction with aqueous base. | Add a non-nucleophilic base (e.g., pyridine or sodium carbonate) to the reaction mixture to neutralize the HBr as it is formed. |
III. Experimental Protocols & Workflows
This section provides detailed, step-by-step methodologies for the synthesis and analysis of this compound.
A. Synthesis of this compound
The synthesis is a two-step process starting from m-cresol.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 2-Ethoxy-5-methyltoluene (Williamson Ether Synthesis)
-
To a solution of m-cresol (1 equivalent) in acetone, add anhydrous potassium carbonate (1.5 equivalents).
-
Add ethyl iodide (1.2 equivalents) to the mixture.
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 1M aqueous NaOH to remove any unreacted m-cresol, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-ethoxy-5-methyltoluene.
-
Purify the product by vacuum distillation if necessary.
Step 2: Synthesis of this compound
-
Dissolve 2-ethoxy-5-methyltoluene (1 equivalent) in a suitable solvent such as carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) (2.1 equivalents) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN).
-
Reflux the mixture for 2-6 hours, monitoring the reaction by TLC or Gas Chromatography (GC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter to remove the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
B. Analytical Methods for Byproduct Analysis
Accurate identification and quantification of byproducts are essential for process optimization and quality control.
Caption: Analytical workflow for byproduct identification and purity assessment.
1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile components in the reaction mixture.
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions (Typical):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 300 °C) to ensure elution of all components.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 500) to capture all potential fragments.
-
-
Expected Fragmentation Patterns:
-
Parent Ion (M+): Look for the molecular ion peak corresponding to the expected product and byproducts. Brominated compounds will exhibit a characteristic isotopic pattern due to the presence of 79Br and 81Br isotopes.[3]
-
Loss of Ethyl Group: A common fragmentation pathway for ethoxybenzenes is the loss of an ethyl radical (M-29) or ethene (M-28).
-
Loss of Bromine: Fragmentation involving the loss of a bromine atom (M-79/81) is also expected.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information about the product and any major byproducts.
-
Sample Preparation: Dissolve the crude or purified product in a deuterated solvent (e.g., CDCl₃).
-
1H NMR:
-
Ethoxy Group: Expect a triplet around 1.4 ppm (CH₃) and a quartet around 4.0 ppm (OCH₂).
-
Methyl Group: A singlet for the aromatic methyl group.
-
Aromatic Protons: The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern. The presence of multiple sets of aromatic signals can indicate a mixture of isomers.
-
-
13C NMR:
-
The number of signals in the aromatic region (typically 110-160 ppm) can help determine the symmetry of the molecule and identify the presence of isomers.
-
The chemical shifts of the carbon atoms attached to bromine will be in the lower field of the aromatic region.
-
IV. Data Summary
The following table summarizes the expected byproducts and their key identifying features.
| Byproduct Type | Specific Example | Formation Stage | Key Analytical Signature(s) |
| Unreacted Starting Material | m-Cresol | Ethoxylation | Presence of a phenolic -OH signal in IR and 1H NMR; characteristic GC retention time. |
| Monobrominated Isomers | e.g., 1-Bromo-2-ethoxy-5-methylbenzene | Bromination | Molecular ion in MS with one bromine isotopic pattern; distinct aromatic proton signals in 1H NMR. |
| Over-bromination Product | 1,3,x-Tribromo-2-ethoxy-5-methylbenzene | Bromination | Molecular ion in MS with three bromine isotopic pattern; fewer aromatic proton signals in 1H NMR due to higher substitution.[1] |
| Ether Cleavage Product | Brominated m-cresol derivatives | Bromination | Presence of a phenolic -OH group; lower molecular weight in MS compared to the expected product. |
V. References
-
Hernandez, J. G., et al. (2012). 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2062. [Link]
-
BenchChem. (2025). Troubleshooting Bromination Side Reactions in Phenol Synthesis. BenchChem Technical Support.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Khan Academy. (2022). Bromination of Phenols. [Link]
-
Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns. [Link]
-
GCMS 3 Fragmentation Patterns. (2020). YouTube. [Link]
-
Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]
-
NIH. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]
-
MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
NIH. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Cresols - NCBI Bookshelf. [Link]
Sources
Technical Support Center: Selective Mono-substitution of 1,3-Dibromo-2-ethoxy-5-methylbenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working with polysubstituted aromatic compounds. Here, we address the specific challenges and strategies for achieving selective mono-substitution on the complex scaffold of 1,3-Dibromo-2-ethoxy-5-methylbenzene. Our approach is rooted in fundamental principles of physical organic chemistry to provide not just protocols, but a deep understanding of the underlying reaction dynamics.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its reactivity?
A1: The reactivity of this molecule is governed by the complex interplay of electronic and steric effects from its five substituents. Understanding these effects is the cornerstone of predicting and controlling its reaction outcomes.[1][2][3]
-
Ethoxy Group (-OEt) at C2: This is a strongly activating, ortho, para-directing group. Its oxygen atom donates electron density to the ring via a powerful resonance effect (+R), making the ring more nucleophilic and thus more reactive towards electrophiles. This effect strongly activates the C4 (para) and C6 (ortho) positions.
-
Methyl Group (-Me) at C5: This is a weakly activating, ortho, para-directing group. It donates electron density through hyperconjugation and a weak inductive effect (+I). It activates the C4 and C6 (ortho) positions.
-
Bromo Groups (-Br) at C1 & C3: These are deactivating, yet ortho, para-directing groups. They withdraw electron density through a strong inductive effect (-I), making the ring less reactive overall. However, their lone pairs can participate in resonance (+R), which directs incoming electrophiles to the ortho and para positions.
The result is a delicate balance. The activating ethoxy and methyl groups work in concert, making the C4 and C6 positions the most electron-rich and susceptible to electrophilic attack. Meanwhile, the two bromine atoms provide reactive handles for metal-catalyzed cross-coupling or metal-halogen exchange reactions.
Caption: Analysis of substituents on this compound.
Q2: Which positions on the ring are susceptible to substitution, and what are the primary strategies to target them selectively?
A2: There are three primary positions for selective mono-substitution, each requiring a distinct synthetic strategy. The choice of strategy dictates which position is targeted.
| Target Position | Recommended Strategy | Rationale | Key Challenge |
| C4-H | Electrophilic Aromatic Substitution (EAS) | The C4 position is electronically activated by both the para ethoxy group and the ortho methyl group. It is also sterically accessible. | Avoiding minor substitution at the C6 position. |
| C3-Br | Palladium-Catalyzed Cross-Coupling | The C3 position is less sterically hindered than C1, making it the preferred site for oxidative addition of a palladium catalyst. | Catalyst selection and reaction optimization. |
| C1-Br | Metal-Halogen Exchange (Challenging) | The directing effect of the C2-ethoxy group could favor lithiation at the C1 position under specific conditions. | Low selectivity; often results in mixtures. |
The following workflow diagram outlines the primary strategic decisions for achieving selective substitution.
Caption: Decision workflow for selective mono-substitution.
Troubleshooting Guide 1: Selective Substitution at C4 via Electrophilic Aromatic Substitution (EAS)
This approach leverages the inherent electronic preferences of the molecule to replace the hydrogen atom at the C4 position.
Q: I am getting a mixture of C4 and C6 substituted products. How can I improve selectivity for the C4 position?
A: The formation of a C6-substituted byproduct is a common issue, as this position is also electronically activated. The key to enhancing selectivity for C4 is to exploit steric hindrance.[4][5]
-
Principle of Steric Hindrance: The C6 position is flanked by the relatively bulky ethoxy group and a bromine atom. The C4 position is less crowded. By using a larger, bulkier electrophile, you can physically block its approach to the C6 position, thereby favoring attack at C4.
-
Practical Application: If your reaction conditions for a Friedel-Crafts alkylation are, for example, using CH₃Cl, you might see poor selectivity. Switching to a bulkier electrophile like tert-butyl chloride ((CH₃)₃CCl) will significantly increase the proportion of the C4-substituted product.[4]
Q: What is a reliable starting protocol for achieving nitration at the C4 position?
A: Nitration is a classic EAS reaction. Given the activated nature of the substrate, mild conditions should be employed to prevent over-reaction or oxidation.
Experimental Protocol: Selective C4-Nitration
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 mL per mmol of substrate) at 0 °C (ice-water bath).
-
Reagent Addition: Slowly add fuming nitric acid (1.1 eq) to the stirred solution over 15 minutes. Maintain the temperature at 0 °C. Caution: Fuming nitric acid is highly corrosive.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) every 30 minutes. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, slowly pour the reaction mixture into a beaker of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize the excess acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the pure 4-nitro-1,3-dibromo-2-ethoxy-5-methylbenzene.
Troubleshooting Guide 2: Selective Substitution at C3 via Palladium-Catalyzed Cross-Coupling
This is the most reliable method for functionalizing one of the C-Br bonds, leveraging subtle differences in the local environment of the two bromine atoms.
Q: Why is the C3-Br bond more reactive than the C1-Br bond in a Suzuki coupling?
A: The selectivity arises primarily from steric effects. The oxidative addition of the bulky Pd(0) catalyst to the C-Br bond is the rate-determining step in many cross-coupling reactions.[6][7]
-
C1-Br Environment: This bond is adjacent to the ethoxy group. The ethyl chain of this group can rotate and creates significant steric bulk, shielding the C1-Br bond and hindering the approach of the palladium catalyst.
-
C3-Br Environment: This bond is adjacent to the much smaller methyl group, making it significantly more accessible to the catalyst.
Therefore, the palladium catalyst will preferentially react at the less hindered C3 position, leading to selective mono-substitution.
Q: My Suzuki coupling reaction is giving a low yield. What are the common points of failure?
A: Low yields in Suzuki couplings are a frequent problem. A systematic approach to troubleshooting is essential.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction | 1. Inactive catalyst.2. Insufficient or inappropriate base.3. Presence of water or oxygen. | 1. Use a fresh, high-quality palladium pre-catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)).2. Switch to a stronger base (e.g., Cs₂CO₃ or K₃PO₄).3. Use rigorously dried, degassed solvents. Purge the reaction vessel with an inert gas (N₂ or Ar) for at least 15-20 minutes before adding the catalyst. |
| Low Yield / Stalled Reaction | 1. Suboptimal temperature.2. Poor ligand choice for the specific substrate.3. Degradation of the boronic acid. | 1. Screen temperatures. While 80-90 °C is common, some systems require temperatures up to 110 °C (e.g., in dioxane or toluene).2. For sterically hindered substrates, consider using bulky, electron-rich phosphine ligands like SPhos or XPhos.3. Use fresh boronic acid. If it's old, it may have undergone protodeboronation or formed unreactive anhydrides. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Ensure the system is thoroughly degassed. A freeze-pump-thaw cycle is highly effective for removing dissolved oxygen. |
Q: Can you provide a general protocol for a Suzuki coupling at the C3 position?
A: This protocol provides a robust starting point for coupling an arylboronic acid to the C3 position.
Experimental Protocol: Selective C3-Aryl Suzuki Coupling
-
Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and cesium carbonate (Cs₂CO₃, 2.5 eq).
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 20 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL per mmol of substrate) via syringe.
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), (0.05 eq) to the flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 6-18 hours.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the desired 3-aryl-1-bromo-2-ethoxy-5-methylbenzene product.
References
-
PubChem. 1,3-Dibromo-5-ethoxybenzene. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Bromo-1,3-diethyl-5-methylbenzene. National Center for Biotechnology Information. [Link]
-
Hernandez, et al. (2012). 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3162. [Link]
-
Balkrishna, S. et al. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(iv), 19-47. [Link]
-
Chemistry LibreTexts. Grignard Reagents.[Link]
-
Iqbal, N. et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 53. [Link]
-
Zeng, T. et al. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Physical Chemistry Chemical Physics, 23(30), 16047-16057. [Link]
-
NC State University Libraries. 16.10 Synthesis of Polysubstituted Benzenes. OpenStax adaptation. [Link]
-
Wikipedia. Directed ortho metalation.[Link]
-
Organic Chemistry. Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]
-
Organic Chemistry Portal. Suzuki Coupling.[Link]
-
Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects.[Link]
-
Chemistry LibreTexts. 16.11: Synthesis of Polysubstituted Benzenes.[Link]
-
ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.[Link]
-
Iqbal, N. et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene... Chemistry Central Journal, 12, 53. [Link]
-
Oxford Academic (Oxford University Press). Synthesis of poly-substituted benzenes. YouTube. [Link]
-
Lumen Learning. Substituent Effects | Organic Chemistry II.[Link]
-
Chemistry LibreTexts. Substitution Reactions of Benzene Derivatives.[Link]
-
Hall, G. (1969). Steric and Electronic Effects in Basic Dyes. II—Electronic Absorption Spectra of Derivatives of Malachite Green Containing Electron‐withdrawing Substituents in the Phenyl Ring. Dyes and Pigments, 1(1), 51-64. [Link]
-
Li, X. Directed (ortho) Metallation. Lithium Link, Winter 2003. [Link]
-
University of California, Irvine. The Grignard Reaction.[Link]
-
Frost, B. J. et al. (2011). The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands. Molecules, 16(7), 6007-6022. [Link]
-
Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286-293. [Link]
-
Fiveable. Synthesis of Polysubstituted Benzenes.[Link]
-
The Chemist's Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Cheméo. Chemical Properties of Benzene, 1,3-dibromo-5-methyl- (CAS 1611-92-3).[Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fiveable.me [fiveable.me]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
impact of solvent on the outcome of 1,3-Dibromo-2-ethoxy-5-methylbenzene reactions
Welcome to the Advanced Synthesis Support Portal. Current Status: Online | Senior Scientist: Active Topic: Solvent Effects on CAS 51699-89-9 (1,3-Dibromo-2-ethoxy-5-methylbenzene)[1][2]
Executive Summary: The "Solvent Switch" Effect
Researchers often underestimate this compound.[1][2] It appears to be a simple aryl halide, but the 2-ethoxy group acts as a Lewis basic "anchor," dramatically altering reactivity based on solvent coordination capability.[1][2]
-
In Non-Polar Solvents (Hexane/Toluene): The molecule is inert or reacts sluggishly due to aggregation of reagents.[2]
-
In Coordinating Solvents (THF/Et₂O): The ethoxy oxygen coordinates with Lithium or Palladium species, accelerating rate but increasing the risk of "benzylic leakage" (side-reaction at the 5-methyl position).[1][2]
This guide addresses the three most common "tickets" submitted by our user base regarding this substrate.
Ticket #404: Solubility & Stock Solution Stability
User Report: "My starting material is oiling out in methanol/water mixtures, and I see degradation in my stock solution after 24 hours."
Diagnosis
This molecule is highly lipophilic (LogP ≈ 4.6).[2] The ethoxy and methyl groups disrupt the crystal lattice enough to make it prone to "oiling out" (forming a second liquid phase) rather than precipitating cleanly in polar protic solvents.[2] Furthermore, while the aryl bromide is stable, the ether linkage can be sensitive to strong Lewis acids in the presence of trace moisture.
Troubleshooting Protocol
| Solvent Class | Solubility Rating | Suitability | Notes |
| Water | Insoluble | Avoid | Causes oiling out immediately.[1][2] |
| Methanol/Ethanol | Moderate (Hot) | Crystallization Only | Good for recrystallization.[1][2] Poor for reactions (protodebromination risk).[2] |
| THF/Dioxane | Excellent | Reaction Medium | Best for stock solutions.[1][2] Store over molecular sieves. |
| DCM/Chloroform | Excellent | Work-up/Transfer | Good solubility, but avoid for lithiation (carbene formation risk).[1][2] |
| Hexanes | Moderate | Purification | Use as an anti-solvent to crash out the product.[1] |
Expert Tip: For long-term storage, dissolve in anhydrous Toluene .[1][2] It is non-hygroscopic and prevents the hydrolysis of the ether functionality better than THF.
Ticket #502: Lithium-Halogen Exchange Selectivity
User Report: "I am attempting a mono-lithiation using n-BuLi at -78°C. I am getting a mixture of starting material, di-lithiated product, and a 'mystery' side product."
The Mechanism: The "Anchor" Effect
The 2-ethoxy group is not just a substituent; it is a Directing Group (DG) .[2]
-
In THF: The solvent strongly solvates the Lithium cation (
).[2] This breaks down -BuLi aggregates (tetramers) into reactive monomers/dimers.[1][2] The reaction is too fast, leading to di-lithiation even with 1 equivalent of base.[1][2] -
The Mystery Side Product: In highly coordinating solvents (THF), the basicity of
-BuLi increases.[2] If the Li-Br exchange is slightly delayed, the base will deprotonate the 5-methyl group (Benzylic deprotonation), creating a useless nucleophile.[1][2]
Corrective Workflow (DOT Visualization)
Figure 1: Solvent-dependent pathways for lithiation.[1][2] THF promotes indiscriminate reactivity, while Et₂O/Toluene leverages the ethoxy group for controlled internal chelation.
The Protocol: "Internal Chelation Control"
To fix the selectivity, you must force the Lithium to coordinate only with the ethoxy oxygen, not the solvent.
-
Switch Solvent: Use Diethyl Ether (Et₂O) or Toluene instead of THF.
-
Temperature: Cool to -78°C .
-
Addition: Add
-BuLi (1.05 equiv) slowly. -
Mechanism: In non-polar solvents,
-BuLi aggregates.[1][2] The 2-ethoxy oxygen breaks a specific aggregate, guiding the Lithium to the C1-Bromine.[1][2] This "Directed Lithiation" ensures only one bromine is exchanged.[2]
Ticket #503: Suzuki Coupling Failure (Steric Hindrance)
User Report: "I'm trying to couple a boronic acid to this molecule. The reaction stalls at 20% conversion, and I see protodebromination (replacement of Br with H)."
Diagnosis
The 1,3-dibromo-2-ethoxy motif is sterically congested .[1][2] The ethoxy group blocks the approach of the Palladium catalyst.
-
The Solvent Trap: Using standard polar solvents (DMF, MeCN) stabilizes the anionic Pd species, which is usually good.[2] However, if the oxidative addition is slow (due to sterics), the active catalyst sits idle.[2] If the solvent is "wet" or protic (Ethanol/Water), the Pd-Aryl species captures a proton instead of the boronic acid. This is Protodebromination .
Troubleshooting Guide
| Parameter | Standard Condition (FAIL) | Optimized Condition (PASS) | Why? |
| Solvent | DMF or Ethanol/Water | Dioxane (dry) or Toluene | Avoids proton sources.[1][2] Dioxane coordinates weakly, stabilizing the Pd intermediate without blocking the bulky substrate.[2] |
| Base | Na₂CO₃ (aq) | K₃PO₄ or Cs₂CO₃ (solid) | Removes water from the equation.[1][2] "Anhydrous Suzuki" conditions prevent protodebromination.[2] |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ or Pd-NHC | Bulky, electron-rich ligands (like dppf or NHCs) force the oxidative addition despite the steric crowding of the ethoxy group.[1] |
Decision Tree for Cross-Coupling (DOT Visualization)
Figure 2: Troubleshooting logic for cross-coupling sterically hindered aryl dibromides.
References
-
Bailey, W. F.; Patricia, J. J. "The Mechanism of the Lithium-Halogen Exchange Reaction: A Review of the Literature."[2][3] Journal of Organometallic Chemistry, 1988 , 352, 1-46.[1][2] [1][2]
- Foundational text on why solvent polarity (THF vs Ether)
-
Tu, T.; et al. "Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates."[1][2][4] Organic Letters, 2012 , 14(16), 4250–4253.[1][2]
- Demonstrates the necessity of NHC/bulky ligands and specific solvent choices (Dioxane) for hindered substrates similar to our dibromo-ethoxy-benzene.
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][2] Chemical Reviews, 1995 , 95(7), 2457–2483.[1][2]
- The authoritative review on solvent effects in Suzuki coupling, specifically regarding the role of w
-
Reich, H. J. "Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms."[2] Chemical Reviews, 2013 , 113(9), 7130–7178.[1][2]
- Explains the "coordination effect" of internal ethers (like our 2-ethoxy group) on lithium reagent stability.
Sources
- 1. chembk.com [chembk.com]
- 2. 1,3-Dibromo-2,5-dichlorobenzene | C6H2Br2Cl2 | CID 14029667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
Technical Support Center: Accelerating Functionalization of 1,3-Dibromo-2-ethoxy-5-methylbenzene
Welcome to the technical support center for the functionalization of 1,3-Dibromo-2-ethoxy-5-methylbenzene. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this versatile building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you reduce reaction times and improve outcomes in your synthetic campaigns.
Introduction: Understanding the Substrate
This compound is a valuable substrate for creating complex molecular architectures due to its two distinct bromine atoms available for sequential and regioselective functionalization. The electronic and steric environment of each bromine atom, influenced by the ortho-ethoxy group and the para-methyl group, dictates its reactivity. Understanding these nuances is key to achieving rapid and selective transformations.
The ethoxy group, being an ortho-para director, activates the ring towards electrophilic substitution and can act as a directing group in ortho-lithiation.[1] The methyl group provides additional electron density to the ring. The bromine atom at the C1 position is flanked by the ethoxy group, making it more sterically hindered than the bromine at the C3 position. This difference in steric hindrance and the electronic influence of the substituents are the primary levers for achieving regioselectivity in functionalization reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you might encounter during the functionalization of this compound, with a focus on reducing reaction times.
Issue 1: Slow or Incomplete Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Question: My Suzuki or Buchwald-Hartwig reaction with this compound is sluggish and gives low yields, even after prolonged heating. How can I speed it up?
Answer: Slow cross-coupling reactions with this substrate are often due to suboptimal catalyst systems, solvent choice, or reaction temperature. Here’s a systematic approach to accelerate your reactions:
1. Catalyst and Ligand Selection:
-
For Suzuki Coupling: Traditional catalysts like Pd(PPh₃)₄ can be effective, but for faster kinetics, consider using more advanced catalyst systems. A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos often leads to dramatic rate enhancements.[2] These ligands promote the rate-limiting oxidative addition step and facilitate reductive elimination.
-
For Buchwald-Hartwig Amination: The choice of ligand is critical and depends on the amine coupling partner. For primary amines, BrettPhos is often a good choice, while RuPhos can be effective for secondary amines.[3] Modern palladacycle precatalysts (e.g., G3 or G4 XPhos) are often more efficient than generating the active Pd(0) species in situ from Pd(OAc)₂.[3]
2. Solvent and Base Optimization:
-
The solvent plays a crucial role in palladium-catalyzed cross-coupling reactions.[4] For Suzuki couplings, a mixture of a nonpolar solvent like toluene or dioxane with water is often effective.[5] The water helps to dissolve the base and facilitates the transmetalation step. For Buchwald-Hartwig aminations, anhydrous ethereal solvents like THF or dioxane are commonly used with strong, non-nucleophilic bases such as NaOtBu or LHMDS.[3]
-
The choice of base is also critical. For Suzuki reactions, K₃PO₄ or Cs₂CO₃ are often good choices. For Buchwald-Hartwig reactions, stronger bases like NaOtBu or KOtBu are typically required to deprotonate the amine.[3]
3. The Power of Microwave Irradiation:
-
Microwave-assisted synthesis is a powerful technique for dramatically reducing reaction times in cross-coupling reactions, often from hours to minutes.[6] The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating.[7] If you have access to a microwave reactor, it is highly recommended for accelerating these transformations.
Logical Workflow for Troubleshooting Slow Cross-Coupling:
Caption: A systematic approach to accelerating slow cross-coupling reactions.
Issue 2: Lack of Regioselectivity in Monofunctionalization
Question: I am trying to perform a monofunctionalization of this compound, but I am getting a mixture of products where both bromine atoms have reacted, or I am getting substitution at the wrong position. How can I control the regioselectivity?
Answer: Achieving regioselective monofunctionalization hinges on exploiting the different steric and electronic environments of the two bromine atoms.
1. For Palladium-Catalyzed Cross-Coupling:
-
Kinetic Control: Under kinetically controlled conditions (lower temperatures, shorter reaction times), the less sterically hindered bromine at the C3 position is generally more reactive towards oxidative addition to the palladium catalyst.[8] To favor monofunctionalization at this position, use a bulky phosphine ligand and carefully control the stoichiometry of your coupling partner (typically 0.9-1.0 equivalents).
-
Thermodynamic Control: At higher temperatures and longer reaction times, thermodynamic control may lead to mixtures or rearrangement products.[9] It is often preferable to operate under kinetic control for selective reactions.
2. For Lithiation-Substitution Reactions:
-
Directed Ortho-Metalation (DoM): The ethoxy group is a known directing metalating group (DMG).[1] Using a strong lithium base like n-butyllithium or s-butyllithium at low temperatures (e.g., -78 °C) will likely result in deprotonation at the C6 position, ortho to the ethoxy group. Subsequent quenching with an electrophile will introduce a new substituent at this position.
-
Lithium-Halogen Exchange: With two bromine atoms present, lithium-halogen exchange is a competing and often faster process than deprotonation.[4] Using two equivalents of an alkyllithium reagent can lead to a dilithiated species. For selective monolithiation via halogen exchange, careful control of stoichiometry (1 equivalent of alkyllithium) at very low temperatures is crucial. The bromine at the C3 position is expected to be more reactive towards exchange due to less steric hindrance.
Decision Tree for Regioselective Monofunctionalization:
Caption: Decision-making framework for achieving regioselective monofunctionalization.
Frequently Asked Questions (FAQs)
Q1: Can I perform a sequential, double functionalization on this compound?
A1: Yes, this substrate is well-suited for sequential functionalization. The key is to choose reaction conditions that allow for the first functionalization to proceed selectively at one of the bromine positions, leaving the other intact for a subsequent transformation. For example, a Suzuki coupling could be performed under conditions that favor reaction at the C3 position, followed by purification of the mono-arylated product. This intermediate can then be subjected to a second, different cross-coupling reaction at the C1 position. Microwave-assisted sequential one-pot syntheses can also be developed to streamline this process.[10]
Q2: What are the best practices for setting up a microwave-assisted reaction to reduce the reaction time?
A2: To effectively use a microwave reactor:
-
Use a dedicated microwave vial with a stir bar.
-
Ensure all reagents are properly dissolved or suspended in a suitable microwave-safe solvent (e.g., dioxane, DMF, toluene).
-
Set the temperature and pressure limits according to the solvent's boiling point and the reaction's requirements.
-
Start with a short reaction time (e.g., 10-15 minutes) and monitor the progress by TLC or LC-MS.[6] The reaction time can then be optimized based on the initial results.
Q3: Are there any common side reactions to be aware of?
A3: Besides the potential for double functionalization when only mono-substitution is desired, other side reactions in cross-coupling include:
-
Protodeborylation/Protodeboronation: In Suzuki reactions, the boronic acid can be cleaved by water or other protic sources, especially at high temperatures. Using anhydrous solvents and a well-dried base can mitigate this.
-
Homocoupling: The organometallic reagent (e.g., boronic acid) can couple with itself to form a biaryl byproduct. This is often more prevalent with highly active catalysts or at high concentrations.
-
Reduction of the Aryl Bromide: In the presence of a hydrogen source, the aryl bromide can be reduced to the corresponding arene.
Optimized Experimental Protocols
The following protocols are provided as a starting point for the rapid functionalization of this compound.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling (Monofunctionalization at C3)
This protocol is designed for rapid, regioselective monofunctionalization at the less hindered C3 position.
Reagents and Equipment:
-
This compound
-
Arylboronic acid (0.95 eq.)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.5 eq.), finely ground
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Microwave reactor with appropriate vials and stir bars
Procedure:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (0.95 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and K₃PO₄ (2.5 mmol).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water mixture (5 mL) via syringe.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 15-30 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst System | Pd₂(dba)₃ / XPhos | Highly active for rapid oxidative addition.[2] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Promotes dissolution of reagents and facilitates transmetalation.[5] |
| Base | K₃PO₄ | Effective base for Suzuki coupling. |
| Temperature | 120 °C | Sufficient to drive the reaction to completion quickly. |
| Time | 15-30 min | Significantly reduced from conventional heating.[6] |
Protocol 2: Rapid Buchwald-Hartwig Amination (Monofunctionalization at C3)
This protocol outlines a fast and efficient method for C-N bond formation at the C3 position.
Reagents and Equipment:
-
This compound
-
Amine (1.1 eq.)
-
XPhos Pd G3 (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq.)
-
Anhydrous, degassed toluene
-
Microwave reactor
Procedure:
-
In a glovebox, add this compound (1.0 mmol), XPhos Pd G3 (0.02 mmol), and NaOtBu (1.4 mmol) to a 10 mL microwave vial with a stir bar.
-
Add the amine (1.1 mmol) and anhydrous, degassed toluene (5 mL).
-
Seal the vial and remove it from the glovebox.
-
Place the vial in the microwave reactor and irradiate at 110 °C for 20-40 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash with brine, and dry over Na₂SO₄.
-
Filter, concentrate, and purify by column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | XPhos Pd G3 | A highly active and air-stable precatalyst for efficient C-N coupling.[3] |
| Solvent | Anhydrous Toluene | Common solvent for Buchwald-Hartwig amination. |
| Base | NaOtBu | Strong, non-nucleophilic base to deprotonate the amine.[3] |
| Temperature | 110 °C | Promotes rapid reaction rates. |
| Time | 20-40 min | Accelerated reaction time due to microwave heating. |
References
-
PubChem. (n.d.). 1,3-Dibromo-5-ethoxybenzene. Retrieved from [Link]
- Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
-
National Center for Biotechnology Information. (n.d.). 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene. Retrieved from [Link]
- Snieckus, V. (1990). Directed ortho metalation. Toluene- and other non-heteroatom-activated aromatic rings. Chemical Reviews, 90(6), 879-933.
-
Dalton Transactions. (2021). Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers. Retrieved from [Link]
-
Chemical Science. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
-
ResearchGate. (2015). General Principles of ortho-Lithiation in Arylphosphinamides. Retrieved from [Link]
-
ResearchGate. (2006). Influence of steric and electronic effects of substituents on the molecular structures and conformational flexibility of 1,8-naphthalenedicarboximides. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from [Link]
-
ResearchGate. (2010). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Retrieved from [Link]
-
MDPI. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Dibromo-4-methylanisole. Retrieved from [Link]
-
ResearchGate. (2015). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved from [Link]
-
Comptes Rendus de l'Académie des Sciences. (2017). Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Retrieved from [Link]
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved from [Link]
-
RSC Publishing. (2012). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Retrieved from [Link]
-
PubMed. (2006). Unusual sterically controlled regioselective lithiation of 3-bromo-5-(4,4'-dimethyl)oxazolinylpyridine. Straightforward access to highly substituted nicotinic acid derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][3][4][11]triazines. Retrieved from [Link]
-
RSC Publishing. (2016). Microwave-assisted, sequential four-component synthesis of polysubstituted 5,6-dihydroquinazolinones from acyclic precursors and a mild, halogenation-initiated method for their aromatization under focused microwave irradiation. Retrieved from [Link]
Sources
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Regioselective Functionalization of Tetrafluorobenzo-[α]-Fused BOPYPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 7. 2,6-Dibromo-4-methylanisole | C8H8Br2O | CID 103932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Mechanistic Guide to Cross-Coupling Reactions of 1,3-Dibromo-2-ethoxy-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the selective functionalization of polyhalogenated aromatic compounds is a cornerstone for the construction of complex molecules, from pharmaceuticals to advanced materials. This guide provides an in-depth comparative analysis of the mechanistic aspects of three major palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—as applied to the specific substrate, 1,3-Dibromo-2-ethoxy-5-methylbenzene. By understanding the underlying principles that govern reactivity and selectivity, researchers can make more informed decisions in their synthetic strategies.
Introduction: The Challenge of Selectivity in Dihaloarenes
This compound presents a fascinating case study in regioselective cross-coupling. The two bromine atoms are in non-equivalent positions: one is ortho to the ethoxy group (C1-Br) and the other is meta (C3-Br). This inherent asymmetry, coupled with the electronic and steric influences of the ethoxy and methyl substituents, dictates the preferred site of reaction. The primary mechanistic challenge lies in controlling which C-Br bond undergoes oxidative addition to the palladium catalyst, the initial and often selectivity-determining step in the catalytic cycle.[1][2]
The Competing Reaction Sites: A Steric and Electronic Tug-of-War
The ethoxy group, being electron-donating, can influence the electron density at the adjacent carbon-bromine bond. Furthermore, its steric bulk can hinder the approach of the bulky palladium catalyst to the ortho position. Conversely, the ortho-alkoxy group can also exhibit a directing effect, favoring reaction at the proximal C-Br bond. The interplay of these factors makes the prediction of regioselectivity non-trivial and highly dependent on the specific reaction conditions and catalytic system employed.
Comparative Analysis of Cross-Coupling Methodologies
This guide will now delve into the specifics of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, comparing their mechanistic nuances and performance in the context of selectively functionalizing this compound.
The Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds.[1] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Mechanistic Considerations for this compound:
In the case of our substrate, the regioselectivity of the Suzuki coupling will be highly dependent on the palladium catalyst and ligands used.
-
Steric Hindrance: Bulky phosphine ligands on the palladium catalyst are more likely to favor oxidative addition at the less sterically hindered C3-Br bond (meta to the ethoxy group).
-
Electronic Effects: The electron-donating nature of the ethoxy group increases the electron density at the ortho C1 position, which can disfavor oxidative addition by an electron-rich Pd(0) catalyst.
-
Ortho-Directing Effect: Conversely, some catalytic systems, particularly those with less bulky ligands, might experience a directing effect from the oxygen of the ethoxy group, leading to preferential reaction at the C1-Br position.
Comparative Performance Data (Hypothetical based on analogous systems):
| Catalyst/Ligand System | Base | Solvent | Temp (°C) | Major Product | Selectivity (C1:C3) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 3-Aryl | 1:10 | 85 |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane | 80 | 1-Aryl | 8:1 | 92 |
This data is illustrative and based on trends observed in similar dihaloarene systems.
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
-
To a dried Schlenk tube under an argon atmosphere, add this compound (1 mmol), the desired arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and base (e.g., K₂CO₃, 2 mmol).
-
Add degassed solvent (e.g., a 4:1 mixture of toluene and water, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitored by TLC or GC-MS).
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a powerful tool for the formation of C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.[2] It typically employs a dual catalytic system of palladium and copper co-catalyst.
Catalytic Cycle of the Sonogashira Reaction
Caption: Simplified catalytic cycle for the copper-co-catalyzed Sonogashira reaction.
Mechanistic Considerations for this compound:
Similar to the Suzuki coupling, the regioselectivity of the Sonogashira reaction is governed by the interplay of steric and electronic factors.
-
Catalyst Control: The choice of palladium catalyst and phosphine ligand is crucial. Less sterically demanding ligands may favor reaction at the C1 position, potentially facilitated by a weak interaction with the ethoxy oxygen. In contrast, bulkier ligands are expected to direct the reaction to the more accessible C3 position.[3]
-
Copper-Free Conditions: Modern Sonogashira protocols often omit the copper co-catalyst to avoid the formation of di-alkyne side products (Glaser coupling). In such cases, the choice of base becomes even more critical for the activation of the terminal alkyne.
Comparative Performance Data (Hypothetical based on analogous systems):
| Catalyst/Ligand System | Co-catalyst | Base | Solvent | Temp (°C) | Major Product | Selectivity (C1:C3) | Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 3-Alkynyl | 1:12 | 88 |
| Pd(OAc)₂ / XPhos | None | Cs₂CO₃ | Dioxane | 100 | 1-Alkynyl | 9:1 | 90 |
This data is illustrative and based on trends observed in similar dihaloarene systems.
Experimental Protocol: Regioselective Sonogashira Coupling
-
To a Schlenk tube under an argon atmosphere, add this compound (1 mmol), the terminal alkyne (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and if used, a copper co-catalyst (e.g., CuI, 4 mol%).
-
Add the degassed solvent (e.g., THF) and base (e.g., triethylamine).
-
Stir the reaction mixture at the appropriate temperature (e.g., 60 °C) until completion (monitored by TLC or GC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite and wash with the reaction solvent.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
The Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[4] This reaction has broad substrate scope and functional group tolerance.
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: A plausible catalytic cycle for the Buchwald-Hartwig amination reaction.
Mechanistic Considerations for this compound:
The regioselectivity in Buchwald-Hartwig amination is also highly tunable through the choice of ligands and reaction conditions.
-
Ligand Effects: Sterically hindered biarylphosphine ligands, such as XPhos or SPhos, are often employed in Buchwald-Hartwig aminations. The steric bulk of these ligands can play a significant role in directing the reaction to the less encumbered C3-Br position.
-
Base Selection: The choice of base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄) is critical not only for the deprotonation of the amine but also for influencing the overall catalytic activity and selectivity. Stronger, bulkier bases can sometimes favor different reaction pathways.
Comparative Performance Data (Hypothetical based on analogous systems):
| Catalyst/Ligand System | Base | Solvent | Temp (°C) | Major Product | Selectivity (C1:C3) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 110 | 3-Amino | 1:15 | 90 | | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH | 90 | 1-Amino | 10:1 | 85 |
This data is illustrative and based on trends observed in similar dihaloarene systems.
Experimental Protocol: Regioselective Buchwald-Hartwig Amination
-
In a glovebox, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol).
-
Add this compound (1 mmol) and the amine (1.2 mmol).
-
Add the degassed solvent (e.g., toluene, 5 mL).
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 110 °C) with stirring for the required duration.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution, and purify the crude product by column chromatography.
Conclusion: A Toolkit for Selective Aromatic Functionalization
The selective functionalization of this compound is a challenging yet achievable goal through the careful selection of cross-coupling methodology and reaction conditions. This guide has highlighted the key mechanistic features of the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions and provided a framework for understanding how to control regioselectivity.
For the synthesis of C-C coupled products, the Suzuki-Miyaura reaction offers a versatile and high-yielding approach. The Sonogashira coupling provides a direct route to valuable alkynylated aromatics. For the introduction of nitrogen-containing functionalities, the Buchwald-Hartwig amination is the premier choice. In all cases, the judicious selection of the palladium catalyst, and particularly the phosphine ligand, is paramount in dictating the outcome of the reaction. By understanding the interplay of steric and electronic effects, researchers can strategically design their experiments to achieve the desired mono-functionalized product with high selectivity.
References
-
Kim, G., Lee, G., Kim, G., Seo, Y., Jarhad, D. B., & Jeong, L. S. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 9(20), 5536-5543. [Link]
-
Bibi, A., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 53. [Link]
-
Kim, G., Lee, G., Kim, G., Seo, Y., Jarhad, D. B., & Jeong, L. S. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 9(20), 5536-5543. [Link]
-
Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
Sources
- 1. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. snu.elsevierpure.com [snu.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
